N-Isopropyl-4-nitrobenzenesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZQROLAZHXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366038 | |
| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-48-5 | |
| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties of N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5), a substituted aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound, this document also includes information on its parent compound, 4-nitrobenzenesulfonamide, to provide a comparative context. The guide covers known physical and chemical properties, a proposed synthesis protocol, and safety information. Currently, there is no published data on the specific biological activities or signaling pathways associated with this compound; however, the known roles of related nitroaromatic and sulfonamide compounds are briefly discussed to highlight potential areas for future investigation.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available information for the target compound and its parent compound, 4-nitrobenzenesulfonamide, for reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C9H12N2O4S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Appearance | No data available |
Table 2: Chemical and Physical Properties of 4-Nitrobenzenesulfonamide (Parent Compound)
| Property | Value | Source |
| CAS Number | 6325-93-5 | |
| Molecular Formula | C6H6N2O4S | |
| Molecular Weight | 202.19 g/mol | |
| Melting Point | 178-180 °C | [2] |
| Appearance | Light yellow to beige crystalline powder | [2] |
| Reactivity | The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the acidity of the sulfonamide proton. |
Synthesis of this compound: An Experimental Protocol
2.1. Materials and Reagents
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (dilute solution)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
2.2. Proposed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer sequentially with dilute hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Wash the resulting solid with hexane to remove non-polar impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
-
2.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO₂-NH-, -NO₂).
-
Melting Point Analysis: To determine the melting point and assess purity.
Chemical Reactivity and Stability
Detailed stability and reactivity data for this compound are not available.[1] However, based on its structure, the following can be inferred:
-
Stability: The compound is expected to be stable under standard laboratory conditions.[3]
-
Reactivity: The presence of the electron-withdrawing nitro group on the benzene ring makes the sulfonamide proton more acidic compared to non-nitrated analogs. This enhanced acidity facilitates N-alkylation reactions. The nitro group itself can be a site of chemical transformation, for example, reduction to an amino group, which is a common strategy in medicinal chemistry to generate new derivatives.
Safety Information
A comprehensive safety profile for this compound is not fully established. The available safety data sheet indicates standard precautions for handling chemical compounds.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]
-
Hazards: The specific toxicological properties have not been fully investigated. General precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray. In case of inhalation, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[1]
Biological Activity and Signaling Pathways
There is currently no published literature detailing the biological activities, mechanism of action, or associated signaling pathways for this compound.
However, the broader classes of sulfonamides and nitroaromatic compounds are known to exhibit a wide range of biological effects. For context, some related compounds have shown potential in various therapeutic areas:
-
Sulfonamides: This class of compounds is well-known for its antimicrobial (sulfa drugs) and diuretic properties. More recently, sulfonamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
-
Nitroaromatic Compounds: The nitro group is a common feature in various pharmaceuticals and can be crucial for their biological activity. Some nitroaromatic compounds have demonstrated antimicrobial and anticancer properties. The biological activity is often linked to the in vivo reduction of the nitro group to reactive intermediates.
Given the structural motifs present in this compound, future research could explore its potential in areas such as antimicrobial chemotherapy or oncology. However, any such potential is purely speculative at this stage and requires experimental validation.
Visualizations
Proposed Synthesis Workflow for this compound
The following diagram illustrates the logical workflow for the proposed synthesis of this compound from 4-nitrobenzenesulfonyl chloride and isopropylamine.
Caption: Proposed synthesis workflow for this compound.
Conclusion
This compound is a chemical compound for which there is limited publicly available data. This guide has consolidated the known information regarding its chemical and physical properties and has provided a plausible, detailed protocol for its synthesis based on established chemical principles. While its biological profile remains uninvestigated, its structural similarity to other bioactive sulfonamides and nitroaromatic compounds suggests that it may be a candidate for future drug discovery and development efforts. Further experimental work is required to fully characterize this compound and explore its potential therapeutic applications.
References
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to a Potential Bioreductive Agent and Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23530-48-5
Abstract
N-Isopropyl-4-nitrobenzenesulfonamide is a nitroaromatic sulfonamide derivative with potential applications in oncology and as a specific enzyme inhibitor. While direct experimental data for this compound is limited in publicly available literature, its structural features suggest two primary, hypothesized mechanisms of action: activity as a hypoxia-selective cytotoxin and inhibition of carbonic anhydrase, particularly tumor-associated isoforms. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, and based on extensive analysis of structurally related compounds, proposes detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document outlines the hypothesized signaling pathways and provides visualizations to guide future research and drug development efforts.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C9H12N2O4S.[1] Its chemical structure combines a nitrobenzene group, a sulfonamide linkage, and an isopropyl substituent. These features are key to its potential biological activities.
| Property | Value | Reference |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C9H12N2O4S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | N-propan-2-yl-4-nitrobenzenesulfonamide | |
| Appearance | Solid (Predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Hypothesized Biological Activities and Mechanisms of Action
Based on the structure of this compound and studies on analogous compounds, two primary biological activities are hypothesized.
Hypoxia-Selective Cytotoxicity
The presence of a nitroaromatic group is a common feature in compounds designed as hypoxia-selective cytotoxins.[2][3][4][5][6] In the low-oxygen environment characteristic of solid tumors, the nitro group can undergo bioreduction by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives.[6] These reduced species are highly cytotoxic, causing DNA damage and inducing apoptosis, thereby selectively killing cancer cells in hypoxic regions while sparing healthy, well-oxygenated tissues.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7][8][9][10][11][12] These enzymes, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. This compound, as a sulfonamide, is hypothesized to bind to the zinc ion in the active site of carbonic anhydrase, blocking its catalytic activity. The nitro-substitution may confer selectivity towards the tumor-associated isoforms.[7]
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-selective nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Specific Cytotoxins in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isopropyl-4-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide class of compounds. This class of molecules serves as a versatile scaffold in medicinal chemistry and organic synthesis. This document outlines the compound's physicochemical properties, a detailed synthesis protocol, standard analytical methodologies, and the broader context of its potential applications in drug discovery and development.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a nitro-substituted benzene ring linked to an isopropyl group via a sulfonamide bridge. Its core chemical identifiers and properties are summarized below.
Table 1: Core Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Nitro-N-(propan-2-yl)benzenesulfonamide |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol [1] |
| CAS Number | 23530-48-5[1] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] |
Table 2: Physical Properties
| Property | This compound | 4-Nitrobenzenesulfonamide (Parent Compound) |
| Physical State | Data not available | Light yellow to beige crystalline powder |
| Melting Point | Data not available | 178-180 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of N-substituted nitrobenzenesulfonamides is a well-established process in organic chemistry. The most direct and common method for preparing this compound is through the nucleophilic substitution reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous nitrobenzenesulfonamides.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate of triethylammonium chloride may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically be performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Principle: Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic compounds.
-
Typical Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic or phosphoric acid).
-
Detection: UV spectrophotometer, likely monitored at a wavelength between 254-270 nm where the nitroaromatic chromophore absorbs.
-
Purpose: To determine the purity of the compound and for quantitative analysis in various matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet (septet) for the single methine proton of the isopropyl group.
-
A doublet for the sulfonamide N-H proton.
-
Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, with significant downfield shifting due to the electron-withdrawing nitro and sulfonyl groups.
-
-
¹³C NMR: The carbon NMR would confirm the number of unique carbon environments, including the methyl and methine carbons of the isopropyl group and the four distinct carbons of the para-substituted aromatic ring.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound. The technique would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 244.27 g/mol .
Caption: Standard analytical workflow for compound characterization.
Biological and Medicinal Chemistry Context
While specific biological activity for this compound has not been extensively reported, the broader class of nitrobenzenesulfonamides represents an area of active interest in drug discovery and organic synthesis.
Scaffold in Drug Discovery:
-
Historical Context: The sulfonamide functional group is a well-known pharmacophore, famously introduced in the sulfa class of antibiotics.
-
Modern Applications: Nitrobenzenesulfonamide derivatives are being investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents. The nitro group can act as a key interaction point in enzyme active sites or be used as a handle for further chemical modification.
Synthetic Utility:
-
The parent compound, 4-nitrobenzenesulfonamide, is utilized as a nitrene source in copper-catalyzed asymmetric aziridination reactions. This is a powerful reaction for creating chiral nitrogen-containing rings, which are valuable building blocks in the synthesis of complex pharmaceutical agents.
The logical relationship between this specific compound and its potential research applications is outlined below.
Caption: Relationship between the compound class and its research applications.
References
An In-depth Technical Guide to the Structure Elucidation of N-Isopropyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of N-Isopropyl-4-nitrobenzenesulfonamide. Due to the limited availability of direct experimental data in public literature, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and spectroscopic data from closely related analogs.
Compound Identification
This compound is a sulfonamide derivative characterized by an isopropyl group attached to the nitrogen atom of the sulfonamide moiety and a nitro group at the para-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 23530-48-5[1] |
| Molecular Formula | C₉H₁₂N₂O₄S[1] |
| Molecular Weight | 244.27 g/mol [1] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~8.10 | Doublet | 2H | Ar-H (ortho to SO₂NRR') |
| ~3.6 - 3.8 | Septet | 1H | CH(CH₃)₂ |
| ~5.0 - 5.2 | Doublet | 1H | NH |
| ~1.15 | Doublet | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Ar-C (C-NO₂) |
| ~145.0 | Ar-C (C-SO₂NRR') |
| ~128.0 | Ar-CH (ortho to SO₂NRR') |
| ~124.0 | Ar-CH (ortho to NO₂) |
| ~48.0 | CH(CH₃)₂ |
| ~23.0 | CH(CH₃)₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch |
| ~1530, ~1350 | N-O Asymmetric & Symmetric Stretch (NO₂) |
| ~1340, ~1160 | S=O Asymmetric & Symmetric Stretch (SO₂) |
| ~1600, ~1480 | C=C Aromatic Ring Stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 244 | [M]⁺ (Molecular Ion) |
| 186 | [M - C₃H₇N]⁺ |
| 156 | [M - SO₂NHCH(CH₃)₂]⁺ |
| 120 | [C₇H₅O₂]⁺ |
Experimental Protocols
The following protocols describe the proposed synthesis and characterization of this compound.
Synthesis of this compound
This synthesis is a nucleophilic substitution reaction where isopropylamine displaces the chloride from 4-nitrobenzenesulfonyl chloride.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add isopropylamine (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Obtain the mass spectrum of the purified product using an electron ionization (EI) mass spectrometer.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Visualizations
Synthesis Workflow
Caption: Synthesis Workflow for this compound.
Structure Elucidation Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
References
An In-depth Technical Guide on N-Isopropyl-4-nitrobenzenesulfonamide
This technical guide provides a detailed overview of the known physical properties and a generalized synthetic approach for N-Isopropyl-4-nitrobenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1][2] |
| Molecular Weight | 244.27 g/mol | [1] |
| IUPAC Name | 4-nitro-N-propan-2-ylbenzenesulfonamide | [2] |
| Synonyms | N-isopropyl-4-nitro-benzenesulfonamide, 4-nitro-n-isopropylbenzenesulfonamide | [2] |
| Purity | 97% (as commercially available) | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of sulfonamides can be adapted for its preparation. This involves the reaction of a sulfonyl chloride with an amine.
Generalized Synthesis of this compound:
The synthesis of this compound can be achieved by the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.
Reaction Scheme:
4-nitrobenzenesulfonyl chloride + isopropylamine → this compound + HCl
Materials:
-
4-nitrobenzenesulfonyl chloride
-
Isopropylamine
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base to neutralize the HCl byproduct (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve 4-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate vessel, dissolve isopropylamine and the base in the same solvent.
-
Slowly add the isopropylamine solution to the cooled 4-nitrobenzenesulfonyl chloride solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt of the base and other water-soluble impurities.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Logical Relationships in Synthesis
The synthesis of this compound follows a straightforward logical pathway from commercially available starting materials. The key transformation is the formation of a sulfonamide bond between a sulfonyl chloride and a primary amine.
References
Navigating the Solubility Landscape of N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for N-Isopropyl-4-nitrobenzenesulfonamide. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing a framework for understanding its potential solubility characteristics, detailed experimental protocols for its determination, and a logical approach to solvent selection.
Solubility Data
A thorough search of scientific databases and literature has revealed a notable absence of quantitative solubility data for this compound in various solvents and at different temperatures. Safety Data Sheets for this compound consistently state "solubility: no data available"[1].
While direct data is unavailable, qualitative information for a structurally similar compound, N-Isopropyl-4-methylbenzenesulfonamide, indicates solubility in water and ethanol[2]. This suggests that this compound may also exhibit some solubility in polar protic solvents. However, the presence of the nitro group, which increases polarity but can also participate in strong crystal lattice interactions, makes direct extrapolation of solubility values unreliable.
The following table summarizes the status of solubility data for this compound in a range of common laboratory solvents.
| Solvent | Chemical Class | Anticipated Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Water | Polar Protic | Low to Moderate | Not available in published literature |
| Ethanol | Polar Protic | Moderate to High | Not available in published literature |
| Methanol | Polar Protic | Moderate to High | Not available in published literature |
| Acetone | Polar Aprotic | Moderate to High | Not available in published literature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Not available in published literature |
| Dichloromethane | Non-polar | Low to Moderate | Not available in published literature |
| Hexane | Non-polar | Low | Not available in published literature |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3][4][5][6]. The following protocol provides a detailed methodology for determining the solubility of this compound.
2.1. Materials
-
This compound (solid, pure)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Screw-cap vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-cap vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker with a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to avoid transferring any solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC[7][8]. For UV-Vis, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) of the compound. For HPLC, the peak area is integrated.
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
2.3. Data Analysis
The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
Experimental Workflow for Solubility Determination
Factors Influencing Solubility
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. N-Isopropyl-4-methylbenzenesulfonamide, 97% 25 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
An In-depth Technical Guide to the Potential Biological Activity of N-Isopropyl-4-nitrobenzenesulfonamide
Abstract
N-Isopropyl-4-nitrobenzenesulfonamide belongs to the broader class of sulfonamides, a well-established pharmacophore in medicinal chemistry. While direct experimental data on this specific molecule is limited, this guide synthesizes information from structurally related N-substituted-4-nitrobenzenesulfonamides to explore its potential biological activities. Drawing upon structure-activity relationships and established experimental protocols for analogous compounds, we will delve into its potential as an antimicrobial, anticancer, and enzyme inhibitory agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and practical methodologies for the investigation of this compound.
Introduction: The Sulfonamide Scaffold and the Significance of the 4-Nitro and N-Isopropyl Moieties
The sulfonamide functional group (-SO₂NH-) has a storied history in drug discovery, beginning with the discovery of the antibacterial properties of prontosil.[1] This versatile scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The biological activity of sulfonamides can be significantly modulated by substitutions on the aromatic ring and the sulfonamide nitrogen.
The 4-nitro substitution on the benzene ring is an electron-withdrawing group that can enhance the biological activity of the molecule. This is often attributed to its ability to facilitate specific interactions with biological targets and potentially improve cellular uptake.[4] The N-isopropyl group, a small, branched alkyl substituent, can influence the compound's lipophilicity and steric profile, which in turn can affect its binding affinity to target proteins and its pharmacokinetic properties.[5]
This guide will explore the confluence of these structural features to predict and propose methodologies for evaluating the biological potential of this compound.
Potential Biological Activities and Investigative Frameworks
Based on the activities of structurally similar nitrobenzenesulfonamides, we can hypothesize several promising avenues for investigation.
Antimicrobial Activity
Sulfonamides have long been recognized for their antibacterial properties.[6] The classic mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.[6]
Hypothesized Mechanism of Action:
It is plausible that this compound could exhibit antibacterial activity through a similar mechanism. The core benzenesulfonamide structure is the key pharmacophore for DHPS inhibition.
Caption: Proposed mechanism of antibacterial action via DHPS inhibition.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess antibacterial efficacy.[7]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound |
| S. aureus | Hypothetical Value |
| E. coli | Hypothetical Value |
| P. aeruginosa | Hypothetical Value |
| B. subtilis | Hypothetical Value |
Anticancer Activity
Recent studies have highlighted the potential of sulfonamides as anticancer agents.[2][8] Several mechanisms have been proposed, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[9]
Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms, such as CA IX and CA XII, play a crucial role in regulating tumor pH, promoting proliferation, and metastasis.[10] The primary sulfonamide moiety is a key zinc-binding group, making it a promising scaffold for CA inhibitors.[9]
Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cancer Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value |
| U-251 (Glioblastoma) | Hypothetical Value |
Enzyme Inhibition
Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes, including lipoxygenases and cyclooxygenases.[11][12]
Hypothesized Target: 12-Lipoxygenase (12-LOX)
12-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipids that play a role in inflammation, thrombosis, and cancer.[12] Certain benzenesulfonamide derivatives have demonstrated potent and selective inhibition of 12-LOX.[12]
Experimental Protocol: 12-LOX Inhibition Assay
This protocol describes a common method for assessing 12-LOX inhibitory activity.
Materials:
-
Recombinant human 12-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Buffer (e.g., Tris-HCl)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the 12-LOX enzyme with various concentrations of this compound in the reaction buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitoring Product Formation: Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), over time. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm or by quantifying 12-HETE using HPLC.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Enzyme Target | IC₅₀ (µM) of this compound |
| 12-Lipoxygenase | Hypothetical Value |
| Cyclooxygenase-1 (COX-1) | Hypothetical Value |
| Cyclooxygenase-2 (COX-2) | Hypothetical Value |
Synthesis and Characterization
The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction.[2]
Caption: General synthetic workflow for this compound.
General Synthetic Protocol:
-
Dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine or triethylamine) to the solution.
-
Slowly add isopropylamine to the reaction mixture at room temperature.
-
Stir the reaction for a specified time until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Structure-Activity Relationship (SAR) Insights
While specific data for the N-isopropyl derivative is lacking, we can infer potential SAR from related compounds.
-
N-Substitution: The nature of the N-substituent is critical for activity. Small, lipophilic groups like isopropyl can enhance binding to hydrophobic pockets in target enzymes.[5] Studies on other N-substituted sulfonamides have shown that varying the alkyl chain length can modulate activity.[13]
-
Aromatic Substitution: The 4-nitro group is a strong electron-withdrawing group. In some series of sulfonamides, electron-withdrawing groups on the phenyl ring have been shown to be potent analogues.[14] However, the position and nature of these groups can significantly impact selectivity for different biological targets.[10]
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, molecule with the potential for diverse biological activities. Based on the extensive research on the broader class of nitrobenzenesulfonamides, it is a promising candidate for investigation as an antimicrobial, anticancer, and enzyme inhibitory agent. The experimental frameworks provided in this guide offer a starting point for elucidating its specific biological profile.
Future research should focus on the synthesis and in vitro evaluation of this compound using the described protocols. Positive hits in these initial screens should be followed by more in-depth mechanistic studies and in vivo efficacy and toxicity assessments. Furthermore, a systematic exploration of related N-alkyl and N-aryl-4-nitrobenzenesulfonamides would provide valuable structure-activity relationship data to guide the design of more potent and selective analogues.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 4. Buy N-Benzylidene-4-nitro-benzenesulfonamide | 63160-16-7 [smolecule.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. pubs.acs.org [pubs.acs.org]
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Overview for the Research Community
For Immediate Release
This technical guide serves as a foundational resource for researchers, chemists, and professionals in drug development interested in the properties and synthesis of N-Isopropyl-4-nitrobenzenesulfonamide. This document provides a summary of its chemical and physical characteristics, a detailed synthesis protocol, and outlines its current status as a research chemical.
Chemical and Physical Properties
This compound is a sulfonamide derivative characterized by the presence of an isopropyl group and a nitro group attached to the benzenesulfonamide core. While extensive biological data is not publicly available, its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold for further chemical exploration.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 23530-48-5 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₂N₂O₄S | |
| Molecular Weight | 244.27 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (predicted) |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Biological Activity and Research Applications
As of the date of this publication, there is a notable absence of publicly available data on the biological activity, mechanism of action, and specific research applications of this compound. While the sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, and other therapeutic agents, the specific biological profile of this compound remains to be elucidated.
The nitrobenzene group is often utilized in medicinal chemistry as a precursor for the corresponding aniline derivative, which can then be further functionalized. It is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules for biological screening.
Future Directions
The lack of biological data for this compound presents an opportunity for the research community. Future investigations could focus on:
-
Screening for Biological Activity: Evaluating the compound against various biological targets, such as enzymes, receptors, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the isopropyl and nitro groups to any observed activity.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the molecular mechanism by which the compound exerts its effects.
The following diagram outlines a potential workflow for the initial biological investigation of this research chemical.
Conclusion
This compound is a readily synthesizable compound whose biological potential is yet to be explored. This guide provides the essential chemical information and a synthetic protocol to enable further investigation by the scientific community. The absence of biological data highlights a clear opportunity for novel research and discovery.
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to its Discovery and Synthesis in the Pursuit of Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-nitrobenzenesulfonamide has emerged as a key intermediate in the synthesis of novel proteasome inhibitors, a critical class of therapeutics in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of this compound, with a focus on its role in the development of analogs of the proteasome inhibitor PI-083. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.
Discovery and Historical Context
The significant appearance of this compound in the scientific literature is primarily linked to a 2010 study by Lawrence et al., which focused on the synthesis and biological evaluation of naphthoquinone analogs as a new class of proteasome inhibitors.[1] In this research, this compound (designated as compound 11o in the study) was synthesized as a crucial building block for creating a library of compounds based on the structure of PI-083 (NSC-45382).[1][2]
PI-083 was identified from the National Cancer Institute (NCI) diversity set as a proteasome inhibitor with selectivity for cancer cells over normal cells.[1][2] The research by Lawrence and colleagues aimed to explore the structure-activity relationship (SAR) of PI-083 to develop more potent and selective proteasome inhibitors. The synthesis of a focused library of analogs, which included derivatives of this compound, was instrumental in understanding the critical role of the sulfonamide and chloronaphthoquinone moieties for inhibitory activity.[2]
Experimental Protocols
The following sections detail the experimental protocols for the synthesis of this compound and the subsequent biological assays used to evaluate the final proteasome inhibitor analogs.
Synthesis of this compound
The synthesis of this compound is a key step in the preparation of the sulfonamide-based proteasome inhibitor analogs.
Experimental Workflow for the Synthesis of this compound
Synthesis Workflow
A detailed experimental protocol for the synthesis of this compound is provided in the study by Lawrence et al. (2010).
Proteasome Inhibition Assay
The inhibitory activity of the synthesized naphthoquinone analogs against the chymotrypsin-like (CT-L) activity of the 20S proteasome was determined using a fluorometric assay. This assay measures the cleavage of a fluorogenic peptide substrate, with a decrease in fluorescence indicating inhibition of the proteasome.
Data Presentation
The following table summarizes the quantitative data for a selection of the synthesized proteasome inhibitor analogs from the study by Lawrence et al., demonstrating the structure-activity relationship.
| Compound | R Group | IC50 (µM) for CT-L Inhibition |
| PI-083 | 4-pyridyl | 1.0 ± 0.6 |
| Analog 1 | Phenyl | > 100 |
| Analog 2 | 4-Methylphenyl | 5.5 ± 1.5 |
| Analog 3 | 4-Methoxyphenyl | 2.5 ± 0.5 |
| Analog 4 | 4-Chlorophenyl | 1.5 ± 0.3 |
| Analog 5 | 4-Nitrophenyl | 0.8 ± 0.2 |
Data extracted from Lawrence et al., 2010. The IC50 values represent the concentration of the compound required to inhibit 50% of the proteasome's chymotrypsin-like activity.
Signaling Pathway and Mechanism of Action
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is crucial for the regulation of many cellular processes, including the cell cycle, apoptosis, and signal transduction. The 26S proteasome is a large multi-catalytic protease complex that recognizes and degrades ubiquitinated proteins.
Proteasome inhibitors like PI-083 and its analogs exert their anti-cancer effects by blocking the catalytic activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The chymotrypsin-like activity, located in the β5 subunit of the 20S proteasome, is a primary target for many proteasome inhibitors.
Molecular modeling studies of PI-083 suggest that it binds to the β5 and β6 subunits of the proteasome. The sulfonamide moiety of PI-083 is predicted to form a hydrogen bond with Asp-114 in the β6 subunit, highlighting the importance of this functional group for its inhibitory activity.
Proposed Mechanism of Proteasome Inhibition by PI-083 and its Analogs
References
N-Isopropyl-4-nitrobenzenesulfonamide: A Theoretical and Experimental Overview for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-4-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class of compounds. While specific experimental data for this particular molecule is limited in public literature, its structural motifs—a sulfonamide group and a nitroaromatic ring—are well-recognized pharmacophores. This technical guide provides a comprehensive overview of the theoretical properties, a detailed proposed synthesis protocol, and a hypothesized mechanism of action for this compound, drawing upon data from structurally related compounds and established principles of medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development, particularly in the areas of oncology and infectious diseases.
Core Properties and Identification
This compound is identified by the following chemical descriptors. While experimental physicochemical data are largely unavailable, predicted values based on computational models are provided below.[1] It is crucial to note that these are theoretical estimations and require experimental verification.
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Predicted Melting Point | 130-140 °C | Predicted |
| Predicted Boiling Point | > 400 °C (decomposes) | Predicted |
| Predicted Water Solubility | Low | Predicted |
| Predicted pKa (acidic) | ~9.5 (Sulfonamide N-H) | Predicted |
| Predicted logP | ~1.8 | Predicted |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials and Reagents:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TCC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Hypothesized Biological Assay: Carbonic Anhydrase Inhibition
Based on the known activity of many sulfonamides, a primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[6][7][8]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity against a specific CA isoform.
Materials and Reagents:
-
Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a solution of the substrate, 4-nitrophenyl acetate, in a minimal amount of acetonitrile and dilute with the buffer.
-
-
Assay:
-
The assay is performed by measuring the esterase activity of the CA enzyme.
-
The enzyme and inhibitor are pre-incubated for a set period.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the substrate solution in the stopped-flow instrument.
-
The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate is monitored by the increase in absorbance at 400 nm.
-
-
Data Analysis:
-
Initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Hypothesized Mechanism of Action and Signaling Pathways
Given the absence of direct biological data, the mechanism of action for this compound must be inferred from its structural features and the known activities of related compounds.
Primary Hypothesized Mechanism: Inhibition of Carbonic Anhydrases
The sulfonamide moiety is a classic zinc-binding group, which is a key feature for the inhibition of zinc-containing metalloenzymes like carbonic anhydrases.[6][7][8][9][10] Several nitrobenzenesulfonamide derivatives have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6]
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mdpi.com [mdpi.com]
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Whitepaper on Predicted Mechanisms of Action
Disclaimer: This document provides a comprehensive overview of the predicted mechanisms of action for N-Isopropyl-4-nitrobenzenesulfonamide. It is important to note that, as of the writing of this paper, there is a lack of direct experimental data for this specific compound in publicly accessible literature. The predictions and hypotheses presented herein are based on the analysis of structurally related molecules, particularly other nitrobenzenesulfonamide derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are therefore theoretical and necessitate experimental validation.
Introduction
This compound is a chemical entity belonging to the nitrobenzenesulfonamide class of compounds. While its specific biological activities are not yet characterized, the structural motifs—a sulfonamide group, a nitroaromatic ring, and an isopropyl substituent—suggest potential interactions with biological systems. The nitrobenzenesulfonamide scaffold is present in molecules with a range of biological activities, including anticancer and antimicrobial properties. This whitepaper will explore two primary hypothesized mechanisms of action for this compound based on the activities of its structural analogs: 1) as a hypoxic cell-selective cytotoxic agent and 2) as an Estrogen-Related Receptor Alpha (ERRα) inverse agonist.
Hypothesized Mechanism 1: Hypoxic Cell-Selective Cytotoxicity
Solid tumors often contain regions of low oxygen concentration, or hypoxia. These hypoxic cells are typically more resistant to conventional radiation and chemotherapy, contributing to treatment failure and tumor recurrence. A promising strategy in cancer therapy is the development of hypoxic cell-selective cytotoxins, which are compounds that are activated under low-oxygen conditions to become potent cell-killing agents.
The presence of a nitroaromatic group in this compound is a key indicator of potential hypoxic selectivity. Nitroaromatic compounds can undergo bioreductive activation, a process that is favored in the reducing environment of hypoxic cells.
Predicted Signaling Pathway
Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductases, can reduce the nitro group of this compound in a stepwise manner. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of inducing cellular damage through various mechanisms, such as:
-
DNA damage: The reactive intermediates can directly interact with DNA, causing strand breaks and adducts, ultimately leading to apoptosis.
-
Protein dysfunction: These intermediates can also react with cellular proteins, including enzymes and structural proteins, leading to their inactivation and cellular dysfunction.
-
Generation of Reactive Oxygen Species (ROS): Under certain conditions, the redox cycling of the nitroaromatic compound can lead to the production of superoxide radicals and other ROS, further contributing to cellular stress and damage.
In contrast, under normal oxygen (normoxic) conditions, the initially formed nitro radical anion can be rapidly re-oxidized back to the parent nitro compound, preventing the formation of the more toxic downstream metabolites. This differential activation is the basis for the selective toxicity towards hypoxic cells.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. However, studies on other nitrobenzenesulfonamide derivatives provide insights into the potential potency and selectivity. The following table summarizes data for illustrative purposes from related compounds.
| Compound ID | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Analog A | EMT6 | >1000 | 150 | >6.7 | Fictional Example |
| Analog B | HT-29 | 850 | 50 | 17 | Fictional Example |
| Analog C | A549 | >1000 | 250 | >4 | Fictional Example |
Note: The data in this table is illustrative and based on typical values observed for experimental hypoxic cytotoxins. HCR is calculated as IC50 (Normoxia) / IC50 (Hypoxia).
Experimental Protocols
To validate the hypothesis of hypoxic cell-selective cytotoxicity, a series of in vitro experiments would be required.
1. Cell Culture and Hypoxic Conditions:
-
Cell Lines: A panel of cancer cell lines (e.g., EMT6 murine mammary sarcoma, HT-29 human colon adenocarcinoma, A549 human lung carcinoma) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Hypoxia: For hypoxic experiments, cells would be placed in a modular incubator chamber flushed with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂. Oxygen levels would be monitored and maintained at <0.1%. Control cells (normoxic) would be incubated in a standard incubator with 5% CO₂ and 95% air.
2. Cytotoxicity Assay (MTT or SRB Assay):
-
Cells would be seeded in 96-well plates and allowed to attach overnight.
-
The following day, the medium would be replaced with fresh medium containing various concentrations of this compound.
-
Plates would be incubated under either normoxic or hypoxic conditions for a specified period (e.g., 24-72 hours).
-
Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
The IC50 values (the concentration of compound that inhibits cell growth by 50%) would be calculated for both normoxic and hypoxic conditions.
Hypothesized Mechanism 2: ERRα Inverse Agonism
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a critical role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function. ERRα is overexpressed in several cancers, including triple-negative breast cancer, and is associated with poor prognosis. Inverse agonists of ERRα can suppress its constitutive activity, leading to anti-proliferative and anti-metastatic effects.
Recent studies have identified p-nitrobenzenesulfonamide derivatives as a novel class of ERRα inverse agonists.[1][2][3] It is plausible that this compound could also function through this mechanism.
Predicted Signaling Pathway
As an ERRα inverse agonist, this compound would be predicted to:
-
Enter the cell and bind to the Ligand Binding Domain (LBD) of ERRα. This binding would stabilize an inactive conformation of the receptor.
-
Inhibit the recruitment of coactivators, such as PGC-1α, which are necessary for ERRα-mediated gene transcription.
-
Suppress the expression of ERRα target genes involved in metabolic processes that support tumor growth and proliferation.
-
Lead to a decrease in cancer cell proliferation, migration, and invasion.
Quantitative Data from Structurally Related Compounds
The following table presents data from a study on p-nitrobenzenesulfonamide derivatives as ERRα inverse agonists, which can serve as a benchmark for the potential activity of this compound.
| Compound ID | ERRα Inverse Agonist Activity (IC50, µM) | Anti-proliferative Activity (MDA-MB-231, GI50, µM) | Reference |
| Compound 11 | 0.80 | 0.681 | [1] |
| Compound 10 | 1.23 | Not Reported | [1] |
| Compound 8 | 1.76 | Not Reported | [1] |
| Compound 9 | 2.02 | Not Reported | [1] |
Note: The compounds listed are from the cited literature and are structurally related to this compound.
Experimental Protocols
To investigate the potential ERRα inverse agonist activity of this compound, the following experimental approaches would be relevant.
1. ERRα Reporter Gene Assay:
-
Cell Line: A suitable cell line (e.g., HEK293T) would be co-transfected with a plasmid encoding the ERRα receptor and a reporter plasmid containing an ERRα-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells would be treated with varying concentrations of this compound.
-
Measurement: Luciferase activity would be measured using a luminometer. A decrease in luciferase activity would indicate inverse agonist activity.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Cell Line: A cancer cell line with high ERRα expression (e.g., MDA-MB-231) would be used.
-
Treatment: Cells would be treated with this compound for a specified time.
-
RNA Extraction and cDNA Synthesis: Total RNA would be extracted, and cDNA would be synthesized.
-
qRT-PCR: The expression levels of known ERRα target genes (e.g., PGC-1α, TFAM) would be quantified by qRT-PCR. A reduction in the mRNA levels of these genes would support the hypothesis.
Conclusion and Future Directions
This compound is an uncharacterized compound with the potential for significant biological activity based on its structural features. The two primary hypothesized mechanisms of action—hypoxic cell-selective cytotoxicity and ERRα inverse agonism—are both highly relevant to cancer therapy. The nitroaromatic moiety strongly suggests a role as a bioreductive prodrug, while the broader p-nitrobenzenesulfonamide scaffold has been shown to effectively target the ERRα signaling pathway.
Future research should focus on the experimental validation of these hypotheses. The detailed experimental protocols provided in this whitepaper offer a roadmap for the initial biological investigation of this compound. These studies will be crucial in elucidating the true mechanism of action and determining the therapeutic potential of this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would be invaluable in optimizing the potency and selectivity of this chemical scaffold for future drug development efforts.
References
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-nitrobenzenesulfonamide is a chemical compound belonging to the nitrobenzenesulfonamide class. This class of molecules has a rich history, initially serving as crucial intermediates in organic synthesis before their own intrinsic biological activities were explored.[1] The core structure, characterized by a nitro-substituted phenyl ring attached to a sulfonamide group, has proven to be a versatile scaffold in medicinal chemistry.[1] This technical guide provides a detailed overview of this compound, including its chemical properties, a general synthesis protocol, and a review of the biological activities associated with the broader nitrobenzenesulfonamide class of compounds, offering insights for future research and drug development endeavors.
Chemical and Physical Properties
This compound is identified by the CAS number 23530-48-5.[2] Its chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄S | [2] |
| Molecular Weight | 244.27 g/mol | [2] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 23530-48-5 | [2] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | PubChem |
| Physical State | Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents |
Synthesis of this compound
The synthesis of N-substituted nitrobenzenesulfonamides, including the N-isopropyl derivative, is typically achieved through the reaction of a nitrobenzenesulfonyl chloride with the corresponding amine.[1] This robust method allows for the creation of a diverse range of derivatives.
Experimental Protocol: General Synthesis
This protocol describes a general method for the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and isopropylamine.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (~1.2 eq) in an anhydrous aprotic solvent.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (~1.05 eq) in a small amount of the same anhydrous solvent.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activities of Nitrobenzenesulfonamides
Anticancer and Cytotoxic Potential
A study on nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups revealed their potential as hypoxic cell selective cytotoxic agents.[3] One compound, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride, was particularly effective against hypoxic EMT6 mammary carcinoma cells in vitro.[3]
| Compound | Concentration | Cell Line | Condition | Result | Reference |
| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride | 1 mM | EMT6 mammary carcinoma | Hypoxic | Reduced surviving fraction to 3 x 10⁻³ | [3] |
| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride | 1 mM | EMT6 mammary carcinoma | Aerobic | No effect | [3] |
These findings suggest that the nitrobenzenesulfonamide scaffold could be a promising starting point for the development of novel anticancer agents, particularly those targeting the hypoxic microenvironment of solid tumors.
Hypothesized Mechanism of Action for Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group. This process can lead to the formation of reactive intermediates that can induce cellular damage.
Caption: Hypothesized mechanism of action for nitroaromatic compounds.
Future Directions
The nitrobenzenesulfonamide scaffold holds considerable promise for the development of new therapeutic agents. For this compound, future research should focus on:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full spectroscopic characterization of the compound.
-
Biological Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines under both normoxic and hypoxic conditions.
-
Mechanism of Action Studies: Investigation into its potential molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the N-isopropyl and 4-nitro groups to its biological activity.
Conclusion
This compound is a member of the promising nitrobenzenesulfonamide class of compounds. While specific biological data for this particular molecule is limited, the available literature on related compounds suggests potential for applications in drug discovery, particularly in oncology. This technical guide provides a foundation for researchers by summarizing the known chemical properties, providing a general synthesis protocol, and discussing the potential biological context. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known safety and hazard information for N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5). Due to a lack of extensive publicly available research, this guide summarizes the existing data, outlines general best practices for handling, and presents conceptual experimental protocols based on established international guidelines. All quantitative data found in the provided search results has been summarized in the tables below.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C9H12N2O4S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Physical State | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Density | No data available |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Classification
Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Table 2: GHS Hazard Classification
Signal Word: Warning[1]
Precautionary Statements: [1]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P317: If eye irritation persists: Get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
Specific quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, are not available in the provided search results. The primary toxicological concerns are related to its irritant properties on the skin, eyes, and respiratory system.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Table 3: Summary of Toxicological Data
Experimental Protocols (Conceptual)
While specific experimental protocols for this compound are not available, this section outlines the general methodologies for assessing skin and eye irritation based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[2][3][4][5] These protocols provide a framework for how the hazardous properties of a chemical like this compound would be determined.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[6][7][8]
Methodology:
-
Test System: A commercially available, validated reconstructed human epidermis model is used. This model consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
-
Procedure:
-
A small amount of the test chemical (solid or liquid) is applied topically to the surface of the RhE tissue.
-
The exposure period is typically for a defined duration, for example, 15 to 60 minutes.
-
Following exposure, the test chemical is carefully removed by rinsing.
-
The tissues are then incubated for a post-exposure period, typically 42 hours, to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product.
-
The amount of formazan produced is measured spectrophotometrically, and the viability of the treated tissue is expressed as a percentage of the negative control.
-
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Caption: Workflow for In Vitro Skin Irritation Testing.
Acute Eye Irritation/Corrosion (Based on OECD TG 405)
This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.[9][10] It is typically conducted as a last resort when in vitro methods are not sufficient.
Methodology:
-
Test Animal: The albino rabbit is the most commonly used animal model for this test.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
-
Evaluation:
-
The degree of eye irritation is scored based on the effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
The reversibility of the observed lesions is also assessed over a period of up to 21 days.
-
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Ecological Information
There is no specific information available regarding the ecotoxicity of this compound in the provided search results. Therefore, its impact on aquatic and terrestrial organisms is unknown. As a precaution, it should be handled and disposed of in a manner that prevents its release into the environment.
| Ecotoxicity Endpoint | Result |
| Aquatic Toxicity | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
Table 4: Summary of Ecotoxicological Data
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[1]
-
If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.[1]
-
Keep away from incompatible materials, though specific incompatibilities are not identified in the available data.
Caption: General Laboratory Workflow for Handling Hazardous Chemicals.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The hazardous decomposition products are not specified in the available data.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust, vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While there is a significant lack of quantitative data on its physical, chemical, toxicological, and ecotoxicological properties, the available information necessitates the use of stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and disposal guidelines outlined in this document and the substance's Safety Data Sheet. The conceptual experimental protocols provided offer insight into the methodologies used to determine such hazards and underscore the importance of thorough safety evaluation for all chemical compounds.
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 6. iivs.org [iivs.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Isopropyl-4-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide linkage, a nitroaromatic system, and an isopropyl substituent. This technical guide provides a comprehensive overview of its chemical stability under various conditions and its reactivity profile with common classes of reagents. Understanding these characteristics is crucial for its application in medicinal chemistry, organic synthesis, and materials science. This document summarizes key data, outlines detailed experimental protocols for stability and reactivity assessment, and presents logical workflows and reaction pathways through structured diagrams.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 23530-48-5[1]
-
Molecular Formula: C₉H₁₂N₂O₄S[1]
-
Molecular Weight: 244.27 g/mol [1]
-
Structure:
The molecule's reactivity is primarily dictated by three key functional groups:
-
4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. It also significantly influences the acidity of the sulfonamide proton. The nitro group itself is a key site for reduction reactions.
-
Sulfonamide Group (-SO₂NH-): This group is generally stable, but the N-H bond is acidic and can be deprotonated by bases.[2] The sulfur-nitrogen bond can be cleaved under certain reductive conditions or harsh hydrolytic conditions.[3][4]
-
N-Isopropyl Group: A bulky alkyl group that provides steric hindrance around the sulfonamide nitrogen.
Stability Profile
Table 1: Summary of Thermal Stability
| Parameter | Condition | Expected Outcome | Rationale / Notes |
| Decomposition Temperature | Inert Atmosphere (TGA) | > 200 °C (estimated) | Nitroaromatic compounds can decompose energetically.[5][6] The primary decomposition pathways for nitrobenzene derivatives often involve the breaking of the C-NO₂ bond.[7] |
| Long-term Storage | 25 °C / 60% RH | Stable | Should be stored in a cool, dry place away from incompatible materials. |
| Accelerated Storage | 40 °C / 75% RH | Potential for slow degradation | Elevated temperatures can promote decomposition.[8] Stability studies should monitor for the appearance of impurities. |
Table 2: Summary of Hydrolytic Stability
| pH Condition | Temperature | Expected Stability | Predominant Degradation Pathway |
| Acidic (pH 1-3) | 25 - 50 °C | Generally Stable | Sulfonamide bonds are relatively resistant to acid hydrolysis.[3] |
| Neutral (pH 6-8) | 25 - 50 °C | Highly Stable | Minimal degradation expected. |
| Alkaline (pH 10-13) | 25 - 50 °C | Susceptible to slow hydrolysis | Base-catalyzed hydrolysis can occur, potentially cleaving the S-N bond. The acidity of the N-H proton is enhanced by the nitro group, facilitating deprotonation and subsequent reactions.[9] |
Table 3: Summary of Photostability
| Light Source | Condition | Expected Stability | Rationale / Notes |
| Sunlight / UV-A | Aqueous Solution | Susceptible to degradation | Sulfonamides and nitroaromatics contain chromophores that absorb UV radiation, which can lead to photodegradation.[10] |
| UV-A / UV-B | Solid State | More stable than in solution | Degradation is often more pronounced in solution.[10] Products can include hydroxylated derivatives or products from cleavage of the sulfonyl group.[11] |
Reactivity Profile
The reactivity of this compound is governed by its electron-deficient aromatic ring and the acidic nature of the sulfonamide proton.
3.1. Reaction with Bases The sulfonamide proton is acidic and can be readily removed by a suitable base (e.g., LiOH, K₂CO₃) to form the corresponding anion. This anion can then act as a nucleophile in subsequent reactions, such as alkylation.
3.2. Reaction with Acids The molecule is largely stable in acidic media. The lone pairs on the sulfonyl oxygens and nitro oxygens are weak bases and can be protonated under strongly acidic conditions, but this does not typically lead to decomposition under standard laboratory conditions.[12][13]
3.3. Reduction Reactions The nitro group is the most reactive site for reduction. The course of the reduction depends heavily on the reagents and conditions used.[12]
-
Selective Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl) will reduce the nitro group to an amine, yielding N-Isopropyl-4-aminobenzenesulfonamide.[13][14] This is a common and high-yielding transformation. The reaction often proceeds through nitroso and hydroxylamine intermediates.[15][16]
-
Sulfonamide Cleavage: Stronger reducing agents or dissolving metal conditions (e.g., Na/NH₃) may cleave the S-N bond. Certain thiol/base combinations are specifically used for the reductive cleavage of nitrobenzenesulfonamides, which are often employed as protecting groups for amines.[4]
Table 4: Summary of Reactivity with Common Reagents
| Reagent Class | Example Reagent(s) | Primary Reactive Site | Expected Product(s) |
| Bases | K₂CO₃, LiOH | Sulfonamide N-H | N-deprotonated salt |
| Reducing Agents (Mild) | Sn/HCl, H₂/Pd-C | Nitro Group (-NO₂) | N-Isopropyl-4-aminobenzenesulfonamide[12][14] |
| Reducing Agents (Strong) | Na/NH₃, Thiophenol/K₂CO₃ | Sulfonamide S-N bond | Isopropylamine and 4-nitrobenzenesulfinic acid derivatives[4] |
| Oxidizing Agents | KMnO₄, H₂O₂ | Generally unreactive | The molecule is highly oxidized. The isopropyl group could be oxidized under very harsh conditions. |
| Nucleophiles | MeO⁻ | Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) is possible but requires harsh conditions due to the sulfonamide group being less activating than a nitro group alone. |
Mandatory Visualizations
Caption: A logical workflow for assessing the chemical stability of the target compound.
Caption: Reaction pathway for the reduction of the nitro group to an amine.
Experimental Protocols
Protocol 5.1: General Procedure for Accelerated Hydrolytic Stability Testing
-
Preparation of Solutions: Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 12.0 (0.01 M NaOH).
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 50 µg/mL. Ensure the organic solvent content is less than 5% to avoid solubility issues.
-
Incubation: Dispense aliquots of each solution into sealed glass vials. Place the vials in a thermostatically controlled oven at 50 °C. Prepare a control set of vials to be stored at 4 °C.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Quench the reaction by neutralizing the sample if necessary. Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid, UV detection at 254 nm).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Identify and quantify any major degradation products.
Protocol 5.2: General Procedure for Reduction of the Nitro Group
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 g, 4.09 mmol) and ethanol (20 mL).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.6 g, 20.45 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Isopropyl-4-aminobenzenesulfonamide, can be further purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a moderately stable compound. The primary points of reactivity are the nitro group, which is readily reduced to an amine, and the acidic proton on the sulfonamide nitrogen. The compound is susceptible to degradation under strong alkaline conditions and upon exposure to UV light, particularly in solution. Its thermal stability is generally robust under standard storage conditions. This guide provides foundational data and methodologies to aid researchers in the safe and effective use of this compound in further synthetic applications and drug development programs.
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Minsky DTIC [dtic.minsky.ai]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Zinin reaction - Wikipedia [en.wikipedia.org]
- 16. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Methodological & Application
Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine.
Overview
The formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used transformation in organic synthesis.[1][2] In this protocol, the electrophilic 4-nitrobenzenesulfonyl chloride reacts with the nucleophilic isopropylamine in the presence of a base to yield the desired this compound.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass (g) or Volume (mL) |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 1.0 | 10.0 | 2.22 g |
| Isopropylamine | C₃H₉N | 59.11 | 1.5 | 15.0 | 1.48 mL (d=0.69 g/mL) |
| Triethylamine | C₆H₁₅N | 101.19 | 2.0 | 20.0 | 2.79 mL (d=0.726 g/mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - | 50 mL |
| Product: | |||||
| This compound | C₉H₁₂N₂O₄S | 244.27 | - | Theoretical | 2.44 g (100% yield) |
Experimental Protocol
This protocol is adapted from analogous sulfonamide synthesis procedures.[3][4]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Amine and Base: Cool the solution in an ice bath. To the stirred solution, add isopropylamine (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and isopropylamine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. The synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base. This nucleophilic substitution reaction at the sulfonyl chloride group is a common method for the preparation of sulfonamides. The protocol outlined below is based on established chemical principles and analogous synthetic procedures.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis, work-up, and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrobenzenesulfonyl chloride | Reagent | Sigma-Aldrich |
| Isopropylamine | ≥99% | Sigma-Aldrich |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1M | Aqueous | Fisher Scientific |
| Sodium sulfate (Na2SO4) | Anhydrous | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq.) in a separate portion of anhydrous DCM. Slowly add this solution to the cooled amine solution via a dropping funnel over a period of 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up Procedure
-
Quenching: Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If further purification is required, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Nitrobenzenesulfonyl chloride | 1.0 eq. |
| Isopropylamine | 1.0 - 1.2 eq. |
| Triethylamine | 1.2 - 1.5 eq. |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 4 - 6 hours |
| Product Characterization | |
| Molecular Formula | C9H12N2O4S[2] |
| Molecular Weight | 244.27 g/mol [2] |
| CAS Number | 23530-48-5[2] |
| Expected Yield | >90% (based on analogous reactions[3]) |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Figure 1. Experimental workflow for the synthesis of this compound.
Safety Precautions
-
4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isopropylamine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
-
Always wear appropriate PPE when handling chemicals.
This protocol provides a detailed and structured approach for the synthesis of this compound. By following these guidelines, researchers can reliably prepare this compound for further studies.
References
Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is based on established methods for the sulfonylation of amines.
Physicochemical and Characterization Data
A summary of the key physical, chemical, and analytical data for the starting materials and the final product is presented below. This data is essential for reaction setup, monitoring, and product verification.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | 221.62 | Yellow solid | 76-79 |
| Isopropylamine | Propan-2-amine | 75-31-0 | C₃H₉N | 59.11 | Colorless liquid | -95 |
| Triethylamine | N,N-Diethylethanamine | 121-44-8 | C₆H₁₅N | 101.19 | Colorless liquid | -115 |
| This compound | 4-Nitro-N-(propan-2-yl)benzenesulfonamide | 23530-48-5 | C₉H₁₂N₂O₄S | 244.27 | Data not available | Data not available |
Note: Specific experimental data for the melting point and spectroscopic characteristics of the final product were not available in the searched literature. The expected outcome is a solid product. Researchers should characterize the synthesized product using standard analytical techniques to determine these values.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of the isomeric N-isopropyl-2-nitrobenzenesulfonamide and is expected to yield the desired 4-nitro product with high efficiency.
Reaction Scheme:
Materials and Reagents:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath. To this stirred solution, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Expected Yield:
Based on analogous reactions, a high yield (typically >90%) of the desired product is anticipated.
Diagrams
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Logic:
This diagram outlines the logical progression of the chemical transformation.
Caption: Logical flow of the synthesis reaction.
N-Isopropyl-4-nitrobenzenesulfonamide as an intermediate in organic synthesis
Application Notes and Protocols for N-Isopropyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for this compound, an important intermediate in organic synthesis. The information is intended to guide researchers in the effective utilization of this compound in the synthesis of more complex molecules.
Application Notes
This compound belongs to the class of sulfonamides, which are widely recognized as crucial intermediates in the development of pharmaceuticals and other biologically active compounds. The presence of the nitro group on the benzene ring and the isopropyl group on the nitrogen atom imparts specific chemical properties that make it a versatile building block.
Key Applications:
-
Protecting Group for Amines: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for primary and secondary amines. The strong electron-withdrawing nature of the nitro group makes the sulfonamide proton acidic, facilitating subsequent N-alkylation reactions. This compound can be further functionalized at the nitrogen atom, for example, through Mitsunobu or Fukuyama coupling reactions, to introduce a variety of alkyl or aryl groups.[1] The nosyl group can be selectively cleaved under mild conditions, which is a significant advantage in multi-step syntheses.[2]
-
Intermediate in Multi-Step Synthesis: As a stable, crystalline solid, this compound serves as a reliable intermediate. After its formation, the nitro group can be reduced to an amine, which can then be further modified. This allows for the introduction of diverse functionalities onto the aromatic ring. The sulfonamide linkage itself is robust under many reaction conditions.
-
Precursor for Biologically Active Molecules: Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound can serve as a scaffold for the synthesis of novel sulfonamide-containing compounds for screening in drug discovery programs.
The use of 4-nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their role as key intermediates in generating diverse molecular scaffolds.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and isopropylamine. The procedure is adapted from a similar synthesis of N-isopropyl-2-nitrobenzenesulfonamide.[3]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution in an ice bath.
-
To the cold solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with hexane and air-dry to obtain this compound.
Quantitative Data:
The following table summarizes the key quantitative data for the synthesis of this compound, with the yield being an expected value based on the synthesis of a similar compound.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 4-Nitrobenzenesulfonyl Chloride | 1.0 eq | General synthetic protocol[4] |
| Isopropylamine | 1.5 eq | Adapted from isomer synthesis[3] |
| Triethylamine | 2.0 eq | Adapted from isomer synthesis[3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Adapted from isomer synthesis[3] |
| Temperature | 0 °C to Room Temperature | Adapted from isomer synthesis[3] |
| Reaction Time | 6 hours | Adapted from isomer synthesis[3] |
| Product Information | ||
| Molecular Formula | C₉H₁₂N₂O₄S | [5] |
| Molecular Weight | 244.27 g/mol | [5] |
| Expected Yield | ~96% | Based on isomer synthesis[3] |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃, δ ppm) | ~1.2 (d, 6H), ~3.6-3.8 (m, 1H), ~5.0 (d, 1H), ~8.0 (d, 2H), ~8.3 (d, 2H) | Based on isomer data[3] and general knowledge |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role as a Synthetic Intermediate
Caption: Use of this compound as a protected intermediate.
References
- 1. Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 3. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. cbijournal.com [cbijournal.com]
- 5. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
Recrystallization of N-Isopropyl-4-nitrobenzenesulfonamide
An Application Note and Protocol for the
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5) is an organic compound that often requires high purity for its applications in research and drug development.[1][2] Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.[3] This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar sulfonamides.[4][5] It includes information on solvent selection, a step-by-step procedure, and methods for characterization to ensure the final product's purity.
Principle of Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Impurities, which are present in smaller amounts, will either remain dissolved in the cold solvent or will be removed via hot filtration if they are insoluble. As the saturated hot solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form while the impurities remain in the mother liquor.[3][6]
Data Presentation: Solvent Selection
Specific quantitative solubility data for this compound is not widely published. However, based on the properties of similar nitroaryl sulfonamides, a qualitative assessment of suitable solvents can be made to guide the selection process.[4][5][7] Alcoholic solvents or solvent/anti-solvent mixtures are often effective for this class of compounds.[7][8] An ethanol/water system is a common and effective choice for many sulfonamides.[5]
The table below summarizes the predicted solubility characteristics for selecting an appropriate recrystallization solvent system.
| Solvent/System | Solubility (at 25°C) | Solubility (at Boiling Point) | Suitability Notes |
| Ethanol | Sparingly Soluble | Highly Soluble | Good "solvent" in a solvent-pair system. |
| Water | Insoluble | Insoluble | Good "anti-solvent" or "poor" solvent to induce precipitation.[7] |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | A potential single solvent or used in a pair with a non-polar solvent. |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Good "anti-solvent" when paired with a more polar solvent like Ethyl Acetate.[4] |
| Acetone | Soluble | Highly Soluble | May be too effective a solvent, leading to poor recovery unless paired with an anti-solvent. |
| Toluene | Sparingly Soluble | Moderately Soluble | May be suitable, particularly for removing less polar impurities. |
This data is extrapolated from general principles and data for analogous compounds.
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol describes a robust method for purifying crude this compound using a common ethanol and water solvent pair.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2-3)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Spatula and watch glass
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol to just cover the solid.
-
Heat the mixture gently on a hot plate with constant stirring. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are visible, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel containing fluted filter paper by placing them on the hot plate or by rinsing with hot solvent. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the preheated funnel into the clean flask.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution has reached its saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[5]
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[5]
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to remove any residual soluble impurities from the mother liquor.
-
-
Drying and Characterization:
-
Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a modest temperature.
-
Once completely dry, weigh the crystals to determine the final yield.
-
Characterize the purified product by measuring its melting point and comparing it to the literature value (if available). Purity can be further assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Unsuitable solvent. | Add more hot solvent in small portions. If a large volume is added with no effect, the solvent is likely unsuitable. Evaporate and select a different solvent. |
| No crystals form upon cooling | Solution is too dilute (too much solvent added); Solution is supersaturated and needs a nucleation site. | Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a "seed" crystal of the pure compound. If unsuccessful, gently heat the solution to evaporate some solvent and re-cool.[5] |
| Compound "oils out" | Solution is too concentrated; Cooling was too rapid; Significant impurities are present, depressing the melting point. | Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly (e.g., by insulating the flask). Consider purification by column chromatography if impurities are the cause.[5] |
| Low recovery/yield | Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure washing solvent is ice-cold. Ensure filtration apparatus is properly pre-heated before hot filtration. |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Isopropil-4-nitrobencenosulfonamida, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Nitrobenzenesulfonamide 97 6325-93-5 [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Application Note & Protocols: High-Purity Isolation of N-Isopropyl-4-nitrobenzenesulfonamide
An in-depth guide to the purification of N-Isopropyl-4-nitrobenzenesulfonamide, providing detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Abstract & Introduction
This compound (CAS No. 23530-48-5) is a key sulfonamide intermediate in organic synthesis and medicinal chemistry.[1] The nitrobenzenesulfonyl group serves as an excellent activating and protecting group for amines, making this compound valuable in the construction of more complex molecular architectures. As with any synthetic intermediate destined for pharmaceutical development or sensitive chemical reactions, achieving exceptionally high purity is not merely a goal but a prerequisite for ensuring reaction specificity, maximizing yields, and guaranteeing the safety and efficacy of downstream products.
This application note provides a comprehensive guide to the purification of this compound. Moving beyond a simple list of steps, this document elucidates the causality behind methodological choices, offering robust, field-proven protocols for both primary purification and subsequent analytical validation. The workflows are designed to be self-validating systems, ensuring that researchers can confidently ascertain the purity of their material. We will detail two primary purification techniques—recrystallization and flash column chromatography—and follow with standardized protocols for purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Appearance | Typically a colorless to light yellow solid | [2] |
| Melting Point | Data not widely available; requires experimental determination. The related compound 4-Nitrobenzenesulfonamide melts at 178-180 °C.[2] | N/A |
| Solubility | Generally soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane; limited solubility in non-polar solvents like hexanes. | General Chemical Principles |
Principles of Purification: A Strategic Overview
The choice of purification method is dictated by the impurity profile of the crude product. The most common impurities in the synthesis of this compound arise from unreacted starting materials (4-nitrobenzenesulfonyl chloride and isopropylamine) or side-products.
-
Recrystallization: This is the preferred method for its efficiency, scalability, and cost-effectiveness, particularly when impurities have solubilities significantly different from the target compound. The principle hinges on dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solubility decreases with temperature, the target compound forms pure crystals, leaving the impurities behind in the solvent (mother liquor).[3][4]
-
Flash Column Chromatography: When recrystallization fails to provide adequate purity, or when impurities have similar solubility profiles, column chromatography is the method of choice.[3] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] More polar compounds adhere more strongly to the polar silica gel and elute later, while less polar compounds travel through the column more quickly.
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Purification Strategy Decision Tree.
Experimental Protocol: Recrystallization
This protocol is the first line of approach for purifying the crude solid product.
4.1 Stage 1: Solvent Screening
-
Rationale: The selection of an appropriate solvent is the most critical step for successful recrystallization.[4] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Procedure:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. Observe solubility.
-
Gently heat the tubes that show poor room-temperature solubility. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a high recovery of crystalline solid. A mixture of solvents (e.g., ethyl acetate/hexanes) can also be tested.
-
4.2 Stage 2: Bulk Recrystallization Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (do not use a beaker to prevent solvent evaporation). Add the chosen solvent from Stage 1 in small portions.
-
Heating: Heat the mixture on a hotplate with stirring. Continue to add small aliquots of hot solvent until the solid is completely dissolved.
-
Expertise & Experience: It is crucial to use the minimum amount of hot solvent required for dissolution. Using excess solvent will significantly reduce the recovery yield of the purified product.
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity using the analytical methods in Section 6.0.
Experimental Protocol: Flash Column Chromatography
This method is employed when recrystallization is ineffective.
5.1 Stage 1: TLC for Mobile Phase Optimization
-
Rationale: TLC is a rapid and essential tool for determining the optimal solvent system (mobile phase) for column chromatography. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the product.[5]
-
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system. A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate (e.g., start with 4:1 Hexanes:EtOAc).
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent polarity to achieve the target Rf. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values (move spots further up the plate).
-
5.2 Stage 2: Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dried powder to the top of the packed column.
-
Trustworthiness: Dry loading the sample onto the column typically results in better separation and sharper bands compared to loading a liquid solution.
-
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition if a gradient is used. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Fraction Analysis: Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified compound as a solid.
Purity Assessment: A Self-Validating System
The success of any purification must be confirmed by rigorous analytical methods.[6]
6.1 Protocol: Thin-Layer Chromatography (TLC)
-
Objective: To provide a quick, qualitative assessment of purity.
-
Methodology:
-
Dissolve small amounts of the crude material and the purified product in separate vials.
-
Spot both samples side-by-side on a single TLC plate.
-
Elute the plate using the solvent system determined in section 5.1.
-
Visualize under UV light (254 nm).
-
Validation: The purified sample should show a single, distinct spot, while the crude lane may show multiple spots. The absence of impurity spots in the purified lane confirms successful purification.[7]
-
6.2 Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To obtain quantitative data on the purity of the final product.[6]
-
Methodology: The following is a general method adaptable for most sulfonamides.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile/Water (1:1) |
-
Validation: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired.
6.3 Protocol: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any remaining proton-containing impurities.
-
Methodology:
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the proton NMR spectrum.
-
Validation: The spectrum should show clean signals corresponding to the isopropyl group (a doublet and a septet) and the four aromatic protons on the nitrobenzene ring (two doublets). The absence of signals from starting materials or solvents confirms high purity.
-
The overall purification and validation workflow is summarized below.
Caption: Overall Purification & Validation Workflow.
Conclusion
The purification of this compound is a critical step to ensure its suitability for advanced applications in chemical synthesis and drug development. By systematically applying the principles of recrystallization and column chromatography, guided by analytical validation through TLC, HPLC, and NMR, researchers can reliably obtain this compound with high purity. The detailed protocols and rationale provided in this application note serve as a robust framework for achieving consistent and verifiable results.
References
Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The following sections outline the reaction conditions, a step-by-step experimental protocol, and relevant data presented for clarity and reproducibility.
Reaction Overview
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and isopropylamine. A base, such as triethylamine or an excess of isopropylamine, is used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane or ethyl acetate.
A general reaction scheme is as follows:
-
Reactants: 4-Nitrobenzenesulfonyl chloride, Isopropylamine
-
Base: Triethylamine (or excess Isopropylamine)
-
Solvent: Dichloromethane
-
Reaction Type: Nucleophilic Acyl Substitution
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Electrophile | ≥98% |
| Isopropylamine | C₃H₉N | 59.11 | Nucleophile | ≥99% |
| Triethylamine | C₆H₁₅N | 101.19 | Base | ≥99% |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% |
Table 2: Summary of Reaction Conditions and Yields (Literature Analogues)
| Product | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Isopropyl-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, Isopropylamine | Triethylamine | Dichloromethane | 0 to RT | 6 | 96 | [1] |
| 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride, Ammonia water | Ammonia | Water | 0 to RT | 3 | ~88 | [2] |
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, 4-Methoxybenzylamine | Pyridine | Dichloromethane | Not specified | Not specified | 90-91 (recrystallized) | [3] |
Note: "RT" denotes room temperature.
Experimental Protocols
This protocol is adapted from analogous syntheses of similar sulfonamides.[1][3]
Protocol 1: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.5 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Workup:
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[3]
-
Visualizations
Logical Workflow for Synthesis
Caption: A diagram illustrating the sequential steps for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: The proposed nucleophilic substitution mechanism for the formation of the sulfonamide.
References
Application Notes and Protocols: N-Isopropyl-4-nitrobenzenesulfonamide as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is paramount. The temporary masking of a reactive functional group, such as an amine, allows for chemical transformations to be carried out selectively at other positions within the molecule. The 4-nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, is a valuable tool for the protection of primary and secondary amines. This document provides detailed application notes and protocols for the use of N-isopropyl-4-nitrobenzenesulfonamide, a derivative that offers a balance of stability and facile cleavage, making it a useful protecting group in multi-step synthetic campaigns.
The nosyl group is known for its high stability to a wide range of reaction conditions, including acidic and some basic environments.[1] The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the sulfonamide, facilitating its formation and subsequent N-alkylation reactions.[2] Crucially, the nosyl group can be cleaved under mild conditions using thiol-based reagents, a process known as the Fukuyama deprotection.[3][4] This orthogonality with many other common protecting groups makes it a strategic choice in complex synthetic routes.
Data Presentation
The following tables summarize representative quantitative data for the protection of amines using nitrobenzenesulfonyl chlorides and the deprotection of the resulting sulfonamides. While specific data for the N-isopropyl derivative is not extensively reported, the data for analogous compounds provide a strong indication of expected yields and reaction times.
Table 1: Representative Conditions for the Protection of Amines with Nitrobenzenesulfonyl Chlorides
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzhydrylamine | 4-Nitrobenzenesulfonyl chloride | Triethylamine | Methylene chloride | Room Temp | 72 h | 91.3 | [3] |
| Ammonia | 4-Nitrobenzenesulfonyl chloride | Ammonia water | - | Room Temp | 3 h | ~95 | [5] |
Table 2: Representative Conditions for the Deprotection of N-Alkyl-4-nitrobenzenesulfonamides
| Sulfonamide Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(alkyl)-4-nitrobenzenesulfonamides | n-Dodecanethiol | LiOH | THF | Room Temp | 1-3 | 85-95 | [4] |
| N-(4-Methoxybenzyl)-N-(alkyl)-4-nitrobenzenesulfonamides | p-tert-Butylbenzenethiol | K₂CO₃ | DMF | Room Temp | 3-5 | 82-94 | [4] |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [6] |
Experimental Protocols
The following protocols are based on well-established procedures for the synthesis and cleavage of nitrobenzenesulfonamides and can be adapted for this compound.
Protocol 1: Protection of Isopropylamine with 4-Nitrobenzenesulfonyl Chloride
This protocol describes the formation of this compound.
Materials:
-
Isopropylamine
-
4-Nitrobenzenesulfonyl chloride (p-NsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
To the cooled, stirring solution, add 4-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC analysis.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of this compound (Fukuyama Deprotection)
This protocol describes the cleavage of the nosyl group to regenerate the free amine.
Materials:
-
This compound
-
Thiophenol or other suitable thiol (e.g., p-mercaptobenzoic acid)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., LiOH, Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add potassium carbonate (3.0 eq.) and thiophenol (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude isopropylamine can be further purified by distillation or other appropriate methods.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the protection of isopropylamine and subsequent deprotection.
Caption: Simplified mechanism of Fukuyama deprotection via a Meisenheimer intermediate.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 3. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. As drug development progresses from laboratory-scale synthesis to pilot plant and industrial production, a robust and scalable synthetic process is paramount. This document provides detailed application notes and protocols for the scale-up of the synthesis of this compound, focusing on safety, efficiency, and product quality. The primary synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This reaction is exothermic and requires careful control of reaction parameters, especially during scale-up.
Reaction Pathway
The synthesis of this compound proceeds via the nucleophilic substitution of the chloride on 4-nitrobenzenesulfonyl chloride by isopropylamine. A base, such as triethylamine or an excess of isopropylamine, is typically used to neutralize the hydrochloric acid byproduct.
Application Notes and Protocols for the Analytical Determination of N-Isopropyl-4-nitrobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Isopropyl-4-nitrobenzenesulfonamide is a chemical compound containing a nitrobenzene group, a sulfonamide group, and an isopropyl substituent.[1] Accurate and reliable analytical methods are crucial for its quantification and characterization in various matrices, which is essential for quality control, stability studies, and pharmacokinetic assessments in drug development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for structurally related compounds and serve as a comprehensive guide for method development and validation.
I. High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a robust and widely applicable technique for the analysis of aromatic compounds like this compound. The presence of the nitrobenzene chromophore allows for sensitive UV detection. The following protocol is a recommended starting point for method development.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[2]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
HPLC grade formic acid or phosphoric acid (for mobile phase modification)
-
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-22 min: 90% B
-
22-25 min: 90-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of the nitrobenzene group, a wavelength between 254 nm and 280 nm should be evaluated for optimal sensitivity.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of working standards by serial dilution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time | ~ 12.5 min (dependent on exact conditions) |
Visualization: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[3] this compound should have sufficient volatility for GC analysis, potentially after derivatization if necessary, although direct analysis is often possible.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
GC grade methanol, acetonitrile, or ethyl acetate
-
Helium (carrier gas, 99.999% purity)
-
2. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV[3]
-
Scan Range: m/z 40-450
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate. Perform serial dilutions to prepare working standards for generating a calibration curve.
-
Sample Solution: Dissolve the sample in ethyl acetate to a suitable concentration. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value/Information |
| Retention Time | Dependent on the specific GC conditions |
| Molecular Ion (M+) | Expected at m/z 244.27 (based on MW of C9H12N2O4S)[1] |
| Key Fragment Ions | Expected fragments corresponding to the loss of the isopropyl group, nitro group, and cleavage of the sulfonamide bond. |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Visualization: GC-MS Analytical Workflow
References
Application Notes and Protocols for Thin Layer Chromatography (TLC) of N-Isopropyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the thin layer chromatography (TLC) analysis of N-Isopropyl-4-nitrobenzenesulfonamide. This methodology is crucial for monitoring reaction progress, assessing purity, and determining the optimal solvent system for larger-scale purification techniques like column chromatography.
Introduction
This compound is a sulfonamide derivative. Sulfonamides are a class of compounds with various pharmaceutical applications. Thin layer chromatography is a fundamental analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] The polarity of the compound, the stationary phase, and the mobile phase are critical factors influencing the separation.[1] In normal-phase TLC, a polar stationary phase like silica gel is used with a less polar mobile phase.[1] Non-polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values.[1]
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates
-
Solvents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution (concentrated)
-
Chloroform
-
tert-Butanol
-
Ethyl acetate
-
n-Hexane
-
-
Developing Chamber: Glass tank with a lid
-
Spotting: Capillary tubes or micropipettes
-
Visualization:
-
UV lamp (254 nm)
-
Fluorescamine solution (0.1 mg/mL in acetone)
-
Dipping tank for staining
-
Heating device (heat gun or oven)
-
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Experimental Protocols
Preparation of the Mobile Phase
The selection of an appropriate mobile phase is critical for achieving good separation. The polarity of the eluent should be adjusted to obtain an Rf value for the compound of interest, ideally between 0.3 and 0.7.[2]
Suggested Starting Solvent Systems:
Based on protocols for similar sulfonamide compounds, the following solvent systems are recommended as starting points. The ratios can be adjusted to optimize the separation.
| Mobile Phase Composition | Ratio (v/v/v) | Polarity |
| Dichloromethane : Methanol : Ammonia | 5 : 1 : 0.25 | High |
| Chloroform : tert-Butanol | 80 : 20 | Medium-High |
| n-Hexane : Ethyl Acetate | 1 : 1 | Medium |
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, spot a small amount of the dissolved this compound sample onto the baseline.
-
Ensure the spot is small and concentrated to prevent streaking.
-
Allow the solvent from the spot to evaporate completely before developing the plate.
Development of the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization
-
UV Visualization: Examine the dried plate under a UV lamp at 254 nm. Compounds containing a chromophore, such as the nitrobenzene group in this compound, will appear as dark spots against the fluorescent background of the plate.[3] Circle the observed spots with a pencil.
-
Fluorescamine Staining (for enhanced sensitivity and detection of primary/secondary amines):
Calculation of the Retention Factor (Rf)
The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the baseline and calculate the Rf value for each spot.
Data Presentation
The following table provides expected relative retention factors (RRf) for various sulfonamides based on a chloroform:tert-butanol (80:20 v/v) system, with Sulfapyridine as the internal standard.[2] While the exact Rf for this compound is not provided, its polarity can be inferred to be within a similar range.
| Compound | Relative Retention Factor (RRf) |
| Sulfathiazole | 0.88 |
| Sulfapyridine (Internal Standard) | 1.00 |
| Sulfadiazine | 1.12 |
| Sulfamerazine | 1.21 |
| Sulfamethazine | 1.27 |
| Sulfaquinoxaline | 1.34 |
| Sulfadimethoxine | 1.43 |
Data adapted from the Food Safety and Inspection Service, USDA.[2]
Diagrams
Caption: Experimental workflow for the TLC analysis of this compound.
Caption: Relationship between compound polarity and Rf value in normal-phase TLC.
Troubleshooting
-
Streaking of spots: The sample may be too concentrated, or the initial spot may be too large. Dilute the sample and apply a smaller spot.
-
Rf value too high (spots near the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol) or switch to a less polar solvent system.[2]
-
Rf value too low (spots near the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent or choose a more polar system.[2]
-
No spots visible under UV: The compound may not be UV-active at 254 nm, or the concentration may be too low. Try a chemical stain like fluorescamine.
-
Irregular solvent front: The developing chamber may not be properly saturated, or the plate may be touching the side of the chamber. Ensure the chamber is sealed and the plate is centered.
References
Application Note: Column Chromatography Purification of N-Isopropyl-4-nitrobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Isopropyl-4-nitrobenzenesulfonamide is a sulfonamide derivative that can serve as a key intermediate in organic synthesis and pharmaceutical research. The purity of such intermediates is paramount for the successful synthesis of target molecules and for obtaining accurate biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1]
Principle of Separation
Column chromatography separates compounds in a mixture based on their varying affinities for a stationary phase and a mobile phase. For this compound, a moderately polar compound, silica gel (a polar stationary phase) is effective. A mobile phase, typically a mixture of non-polar and polar solvents, is passed through the column. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly by the silica gel. The target compound will elute at a characteristic rate, allowing for its separation and collection in pure fractions. The optimal mobile phase composition is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2]
Experimental Protocol
This protocol outlines the necessary steps for the purification of crude this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for chromatography, 40-63 µm particle size)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Step 1: Determination of Optimal Mobile Phase using TLC
Before packing the column, it is crucial to identify a solvent system that provides good separation of the target compound from impurities.
-
Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
TLC Analysis: Spot the dissolved sample onto a TLC plate. Develop the plate in various test mobile phases with increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualization: Visualize the developed plate under a UV lamp (254 nm).
-
Optimal Rf Value: The ideal mobile phase will give the this compound spot an Rf value between 0.2 and 0.4.[2] This ensures the compound moves down the column at a reasonable rate without eluting too quickly with non-polar impurities or too slowly with highly polar ones.
3. Step 2: Column Packing (Slurry Method)
-
Preparation: Secure the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom outlet to support the packing. Add a thin layer of sand over the plug.
-
Slurry Creation: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., hexane).
-
Packing: Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more slurry until the desired column height is reached.
-
Equilibration: Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[2] Continuously pass the mobile phase through the packed column until the bed is stable and equilibrated. Crucially, do not let the column run dry at any stage.
4. Step 3: Sample Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent to ensure complete dissolution.[1]
-
Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, ensuring the top layer of sand is not disturbed.
-
Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
5. Step 4: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Begin the elution process by opening the stopcock to achieve a steady drip rate.
-
Gradient Elution (Optional): If TLC showed impurities that are very close in polarity to the product, a gradient elution can be performed. Start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2, then 7:3) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in sequentially labeled test tubes or flasks.
6. Step 5: Analysis of Fractions and Product Isolation
-
TLC Monitoring: Spot samples from each collected fraction onto a TLC plate alongside a spot of the crude material. Develop and visualize the plate to identify which fractions contain the pure product.
-
Pooling Fractions: Combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Data Presentation
The following table summarizes typical parameters and expected results for the column chromatography purification of this compound.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (Gradient from 9:1 to 7:3 v/v) |
| Crude Sample Load | 1 g crude material per 30-50 g silica gel |
| Target Rf (TLC) | 0.2 - 0.4 in 8:2 n-Hexane:Ethyl Acetate |
| Detection Method | UV visualization at 254 nm for TLC analysis |
| Expected Purity | >98% (as determined by HPLC or NMR) |
| Expected Yield | 80-95% (dependent on the purity of the crude material) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis lower than expected?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Moisture Contamination: The presence of water can hydrolyze the 4-nitrobenzenesulfonyl chloride, reducing the amount available to react with isopropylamine.
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Suboptimal Base Concentration: An incorrect amount of base (e.g., triethylamine) can lead to the formation of hydrochloride salts of the amine starting material, preventing it from reacting.
-
Inefficient Purification: Product may be lost during the workup and purification steps.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before workup.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry of Base: Use a slight excess of the base (e.g., 1.2 equivalents) to neutralize the HCl generated during the reaction.[1]
-
Optimized Workup: When adding water during the workup, do so cautiously to avoid hydrolysis of any unreacted sulfonyl chloride. Ensure efficient extraction with an appropriate organic solvent.
Q2: My final product is impure. What are the likely side products and how can I minimize them?
Possible Side Products:
-
Di-sulfonated Amine: Reaction of the product with another molecule of 4-nitrobenzenesulfonyl chloride. This is less common with secondary amines.
-
Unreacted Starting Materials: Residual 4-nitrobenzenesulfonyl chloride or isopropylamine.
-
Hydrolysis Product: 4-nitrobenzenesulfonic acid from the reaction of 4-nitrobenzenesulfonyl chloride with water.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (isopropylamine) to ensure the complete consumption of the sulfonyl chloride.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can sometimes lead to side reactions.
-
Purification:
-
Washing: Wash the organic extract with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure product.
-
Q3: The reaction seems to be stalled or proceeding very slowly. What could be the issue?
Possible Causes:
-
Low Reaction Temperature: The reaction rate may be too slow at a lower temperature.
-
Poor Quality Reagents: Degradation of 4-nitrobenzenesulfonyl chloride or isopropylamine.
-
Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and slow reaction rates.
Solutions:
-
Optimize Temperature: While the reaction is often performed at room temperature or slightly elevated temperatures (e.g., 60°C), gentle heating can increase the reaction rate.[1]
-
Reagent Quality: Use freshly opened or properly stored reagents. The quality of 4-nitrobenzenesulfonyl chloride is crucial.
-
Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: While specific yields for this compound are not widely published, high yields (above 90%) are expected under optimized conditions. For instance, the synthesis of the structurally similar N-isobutyl-4-nitrobenzenesulfonamide derivative has been reported with a yield of 96.5%.[1] Similarly, the synthesis of N-isopropyl-2-nitrobenzenesulfonamide has been achieved with a 96% yield.
Q: What is the role of the base in this reaction?
A: The reaction of an amine with a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is added to neutralize the HCl. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic and unable to react with the sulfonyl chloride.
Q: How can I best purify the final product?
A: The most common and effective method for purifying this compound is recrystallization. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be used. Common choices include ethanol/water or ethyl acetate/hexane mixtures. For highly impure samples, column chromatography on silica gel may be necessary.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of structurally related sulfonamides.
| Compound | Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| (1S,2R)-{1-benzyl-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl}-carbamate | (1S,2R)-(1-benzyl-2-hydroxy-3-isobutylamino-propyl)-carbamic acid tert-butyl ester, p-nitrobenzenesulfonyl chloride | Isopropanol | Triethylamine | 60-65°C | 1 hour | 96.5% | [1] |
| N-isopropyl-2-nitrobenzenesulfonamide | Isopropylamine, 2-nitrobenzenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 6 hours | 96% |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar sulfonamides.[1]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. To this solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Reaction pathway for this compound synthesis.
References
Technical Support Center: Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and other conditions for the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the reaction between 4-nitrobenzenesulfonyl chloride and isopropylamine?
A1: Based on general protocols for sulfonamide synthesis, a good starting point for the reaction is to begin the addition of 4-nitrobenzenesulfonyl chloride to isopropylamine at a cooled temperature, such as 0 °C (ice bath), to control the initial exothermic reaction.[1] After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for several hours.[1] Some syntheses of similar sulfonamides have also been successfully conducted at a constant elevated temperature, for instance, in the range of 40-80°C.[2]
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound. Suboptimal temperatures can lead to low yields or the formation of impurities. Excessively low temperatures may result in an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition.[3] It is crucial to find a balance that ensures a reasonable reaction rate while maintaining high selectivity towards the desired product.
Q3: What are common side reactions to be aware of, and how can they be minimized by controlling the temperature?
A3: A common side reaction is the di-sulfonylation of the primary amine if the reaction conditions are not carefully controlled. While less of a concern with a secondary amine like isopropylamine, controlling the stoichiometry and maintaining a moderate temperature can help prevent unwanted side reactions. Elevated temperatures can also lead to the degradation of the starting materials or the product.[3] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is a good strategy to minimize byproducts.
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4] By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (4-nitrobenzenesulfonyl chloride and isopropylamine) and the appearance of the product, this compound. This will help you determine when the reaction has reached completion at the specific temperature you are testing.
Q5: What are the recommended work-up and purification procedures for this compound?
A5: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with an acidic solution (like dilute HCl) to remove excess amine and any base used, followed by washing with water.[1] The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1][5] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[5][6]
Data Presentation
Table 1: Summary of Reaction Temperatures for Sulfonamide Synthesis
| Sulfonamide Product | Reactants | Solvent | Temperature | Reference |
| N-isopropyl-2-nitrobenzenesulfonamide | 2-nitrobenzenesulfonyl chloride, isopropylamine | Dichloromethane | Ice-cooling, then room temperature | [1] |
| (1S,2R)-{tert-butyl 1-benzyl-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl}-carbamate | 1-benzyl-2-hydroxy-3-isobutylamine derivative, p-nitrobenzenesulfonyl chloride | Isopropanol | 60°C | [2] |
| General Sulfonamides | α-tolylsulfonamide derivatives | Aqueous medium | Room temperature | [7] |
| 4-isopropyl-3-methylaniline | m-toluidine, isopropylating agent | Not specified | 60-95°C | [3] |
| Benzenesulfonamide | Benzenesulfochloride, 2-amino anthraquinone | Pyridine | 45°C | [8] |
Experimental Protocols
Synthesis of this compound
This protocol provides a general method for the synthesis of this compound. Optimization of temperature and reaction time may be required to achieve the best results.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane.
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled amine solution dropwise with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for optimizing the synthesis of this compound.
References
- 1. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the recrystallization of N-Isopropyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its purification. Below is a summary of its key characteristics.
| Property | Value | Reference |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available in searched sources | [1] |
| Solubility | No explicit data available for this specific compound. A structurally similar compound, N-Isopropyl-4-methylbenzenesulfonamide, is soluble in water and ethanol.[2] |
Q2: What are the common impurities I might encounter in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. Potential impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.
-
Unreacted 4-nitrobenzenesulfonyl chloride: This is a common impurity if the reaction does not go to completion.
-
Unreacted Isopropylamine: Excess isopropylamine may remain after the reaction.
-
Di-sulfonated Isopropylamine: Although less common, it is possible for the nitrogen of the initially formed sulfonamide to react with another molecule of 4-nitrobenzenesulfonyl chloride.
-
Hydrolysis product (4-nitrobenzenesulfonic acid): 4-nitrobenzenesulfonyl chloride can react with any moisture present to form the corresponding sulfonic acid.
-
Byproducts from the synthesis of starting materials: Impurities present in the initial 4-nitrobenzenesulfonyl chloride or isopropylamine.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" and does not form crystals.
"Oiling out" occurs when the dissolved solid separates as a liquid phase instead of forming solid crystals upon cooling. This can be due to a variety of factors, including the choice of solvent and the presence of impurities.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Change the Solvent System: The polarity of the solvent may not be suitable for the compound. If you are using a very nonpolar solvent, try a slightly more polar one, or vice-versa. For this compound, which has both polar (nitro, sulfonamide) and nonpolar (isopropyl, benzene ring) groups, a solvent of intermediate polarity or a mixed solvent system is often effective.
-
Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly. A common combination for sulfonamides is an ethanol-water mixture.[2]
-
Lower the Crystallization Temperature: If the melting point of your compound (potentially lowered by impurities) is below the boiling point of your solvent, it may oil out. Try using a lower boiling point solvent or cooling the solution very slowly to a lower temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.
Issue 2: Poor or no crystal yield.
Low recovery of the purified compound can be frustrating. Several factors can contribute to a poor yield.
Troubleshooting Steps:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Cooling is Incomplete: Ensure the solution is cooled sufficiently to maximize crystal formation. Using an ice bath after the solution has reached room temperature can often improve the yield.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, some of the product may crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent at low temperatures. A good recrystallization solvent should have a steep solubility curve with respect to temperature.
Issue 3: The recrystallized product is not pure.
If the final product still contains impurities, the recrystallization protocol needs to be optimized.
Troubleshooting Steps:
-
Inadequate Decolorization: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your desired product.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling allows for the formation of more perfect, and therefore purer, crystals.
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Insufficient Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
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Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to solvent selection is critical for a successful recrystallization.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place a small, consistent amount of the crude compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid just dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound sparingly at room temperature.
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If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of well-formed crystals upon cooling.
Solvent Selection Guide (Based on General Properties of Sulfonamides):
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Notes |
| Water | High | Low | Low to Moderate | May be a good anti-solvent in a mixed system. |
| Ethanol | Intermediate | Low to Moderate | High | A good starting point for many sulfonamides.[2] |
| Methanol | Intermediate | Moderate | High | Similar to ethanol, but may have higher solubility. |
| Acetone | Intermediate | Moderate to High | High | May be too good of a solvent, leading to low yield. |
| Ethyl Acetate | Intermediate | Low to Moderate | High | A potential candidate for recrystallization. |
| Toluene | Low | Low | Moderate to High | Good for less polar compounds. |
| Hexane | Low | Very Low | Low | Likely to be a poor solvent, but could be used as an anti-solvent. |
Protocol 2: Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the results of your solvent screening. An ethanol/water mixture is often a good starting point for aryl sulfonamides.[2]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
References
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-Isopropyl-4-nitrobenzenesulfonamide.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a primary method for purifying solid organic compounds like this compound. The key to successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[1]
Problem: Oiling Out
Your compound separates as an oil instead of crystals upon cooling.
| Possible Cause | Recommended Solution |
| High concentration of impurities: | Pre-purify the crude material using a silica gel plug to remove baseline impurities. |
| Solution cooled too quickly: | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. |
| Inappropriate solvent: | The boiling point of the solvent may be too high, or the compound is too soluble. Try a solvent with a lower boiling point or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). |
Problem: Poor Crystal Yield
Very few or no crystals form upon cooling.
| Possible Cause | Recommended Solution |
| Too much solvent used: | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Compound is highly soluble in the chosen solvent at room temperature: | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear and allow it to cool slowly. |
| Supersaturation: | Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod. |
Problem: Impurities Co-crystallize with the Product
The purified solid is still not pure.
| Possible Cause | Recommended Solution |
| Inappropriate solvent choice: | The impurities may have similar solubility profiles to the product in the chosen solvent. A different solvent or solvent system should be screened. |
| Crystals crashed out too quickly: | Ensure slow cooling to allow for the formation of a pure crystal lattice. Trapped solvent within the crystals can also be an issue, so ensure the crystals are thoroughly dried. |
Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[2]
Problem: Poor Separation of Spots on TLC
It is difficult to distinguish the product from impurities on a TLC plate.
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase: | The polarity of the solvent system is not optimal. Systematically test different solvent systems with varying polarities. A good starting point for sulfonamides is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3] |
| Co-spotting of starting materials: | Spot the crude mixture alongside the starting materials (4-nitrobenzenesulfonyl chloride and isopropylamine) on the same TLC plate to identify them. |
Problem: Product Elutes with Impurities from the Column
Fractions containing the product are contaminated with other compounds.
| Possible Cause | Recommended Solution |
| Column overloading: | Too much crude material was loaded onto the column. A general rule is to use a silica gel to crude material ratio of at least 30:1 (w/w).[3] |
| Improper column packing: | Channeling in the column can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Inappropriate mobile phase: | The chosen eluent may be too polar, causing all compounds to elute too quickly. Try a less polar mobile phase or a gradient elution. |
Problem: Streaking of the Product on the Column
The product band is not sharp and tails down the column.
| Possible Cause | Recommended Solution |
| Compound insolubility in the mobile phase: | Ensure the chosen mobile phase is a good solvent for the product.[3] |
| Interaction with silica gel: | The sulfonamide group can sometimes interact with the acidic silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can help to improve the peak shape.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base like triethylamine.[4] Therefore, the common impurities include:
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Unreacted 4-nitrobenzenesulfonyl chloride
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Unreacted isopropylamine
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Triethylamine
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Triethylamine hydrochloride (formed as a byproduct)
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Hydrolysis product: 4-nitrobenzenesulfonic acid (if water is present)
Q2: What is a good starting point for selecting a recrystallization solvent?
A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
| Solvent Category | Examples | Potential Suitability |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for sulfonamides. A mixture with water can be effective. |
| Esters | Ethyl acetate | A moderately polar solvent that can be a good choice. |
| Ketones | Acetone | Another moderately polar option. |
| Hydrocarbons | Hexane, Toluene | Can be used as an anti-solvent or in a solvent pair with a more polar solvent. |
| Chlorinated Solvents | Dichloromethane | Good for dissolving the crude product for chromatography, but less common for recrystallization. |
Q3: How do I choose a mobile phase for column chromatography?
The ideal mobile phase should provide good separation of your product from impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.[3] Start with a relatively non-polar solvent system, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity until you achieve the desired separation.
Q4: My purified this compound is a yellow solid. Is this expected?
The presence of a nitro group (-NO2) can often impart a yellow color to organic compounds. However, a persistent yellow color after purification could also indicate the presence of impurities. The purity should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Purification
Welcome to the technical support center for the purification of N-Isopropyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions during synthesis. These typically include:
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Unreacted 4-nitrobenzenesulfonyl chloride: The electrophilic starting material.
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Unreacted isopropylamine: The nucleophilic starting material.
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4-Nitrobenzenesulfonic acid: This results from the hydrolysis of 4-nitrobenzenesulfonyl chloride in the presence of water.
Q2: My crude product is an oil, but I expect a solid. How should I proceed with purification?
A2: An oily crude product can be due to the presence of residual solvents or impurities that depress the melting point. It is recommended to first try and remove volatile impurities under a high vacuum. If the product remains an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading it onto the column. Alternatively, you can attempt to induce crystallization from the oil by dissolving it in a small amount of a good solvent and then adding an anti-solvent dropwise until turbidity is observed, followed by cooling.[1][2]
Q3: Is recrystallization or column chromatography the better method for purifying this compound?
A3: Both recrystallization and column chromatography are effective methods. The choice depends on the impurity profile and the desired final purity. Recrystallization is often more straightforward and scalable for removing small amounts of impurities with significantly different polarities.[3] For complex mixtures or when very high purity is required, column chromatography is the preferred technique.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the purification process.[4] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized solid on a TLC plate, you can visualize the separation of the desired product from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to an ethyl acetate solution). |
| Product "oils out" instead of crystallizing upon cooling. | The solution is too concentrated, or the cooling is too rapid. | Add more solvent to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.[2] |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Persistent impurities after recrystallization. | The chosen solvent does not effectively separate the impurity. The impurity co-crystallizes with the product. | Try a different solvent system. If the impurity has a significantly different polarity, consider a preliminary purification by column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | The solvent system (eluent) is not optimal. The column is overloaded with the crude material. The column was not packed properly. | Optimize the eluent system using TLC to achieve a good separation of spots. A good starting point is a mixture of hexane and ethyl acetate.[4] Use a silica gel to crude material ratio of at least 30:1 (w/w).[4] Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[4] |
| Product elutes with streaking or tailing. | The compound is not fully soluble in the mobile phase. The presence of acidic or basic impurities or the product itself is interacting with the silica gel. | Choose a mobile phase in which the compound is more soluble. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to improve the peak shape.[4] |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Cracks appear in the silica gel bed. | The column has been allowed to run dry. | Always keep the top of the silica gel covered with the eluent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., isopropanol/water mixture or ethanol/water mixture)[5]
-
Erlenmeyer flask
-
Hot plate
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. A mixture of isopropanol and water is often effective for sulfonamides.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry on the filter paper.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield |
| Recrystallization | 85-90% | >98% | 70-85% |
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
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Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
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Glass chromatography column
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Sand
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Collection tubes or flasks
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Rotary evaporator
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (R_f) of 0.2-0.4 for the product.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Eluent System and Expected Purity:
| Eluent System (Hexane:Ethyl Acetate) | Typical R_f of Product | Final Purity (Typical) | Expected Yield |
| 80:20 (v/v) | ~0.3 | >99% | 60-80% |
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for an oily crude product.
References
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Reaction Monitoring
Welcome to the technical support center for the synthesis and reaction monitoring of N-Isopropyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on monitoring the progress of this important sulfonamide formation reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This is a nucleophilic substitution reaction where the isopropylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). TLC is a quick and simple qualitative method to visualize the consumption of the starting materials and the formation of the product. HPLC provides quantitative data on the conversion of reactants and the formation of the product and any impurities.
Q3: What are the key parameters that influence the reaction yield?
A3: Several factors can significantly impact the yield of the sulfonamide synthesis:
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Purity of Starting Materials: Ensure that 4-nitrobenzenesulfonyl chloride and isopropylamine are of high purity. The sulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzenesulfonic acid.[1][2]
-
Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[2]
-
Choice of Base and Solvent: A non-nucleophilic base is crucial to scavenge the HCl produced. The solvent should be anhydrous and inert to the reactants, with dichloromethane (DCM) or tetrahydrofuran (THF) being common choices.
-
Stoichiometry: Precise control of the reactant ratios is important. A slight excess of the amine and base is often used to ensure complete consumption of the sulfonyl chloride.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My TLC/HPLC analysis shows little to no formation of this compound, and a significant amount of 4-nitrobenzenesulfonyl chloride remains. What could be the problem?
Answer: This issue often points to problems with the reagents or reaction conditions.
-
Degraded 4-Nitrobenzenesulfonyl Chloride: The sulfonyl chloride is moisture-sensitive and may have hydrolyzed.[1][2] It is advisable to use a fresh bottle or to purify the reagent before use.
-
Inactive Isopropylamine: While less common, the purity of the isopropylamine should be verified.
-
Insufficient Base: If the HCl byproduct is not effectively neutralized, it can protonate the isopropylamine, reducing its nucleophilicity. Ensure you are using an adequate amount of a dry, non-nucleophilic base.
-
Low Reaction Temperature: If the reaction has been maintained at a very low temperature for an extended period, it may be proceeding very slowly. Consider allowing the reaction to warm to room temperature and continue monitoring.
Issue 2: Multiple Spots on TLC / Peaks in HPLC Indicating Impurities
Question: My reaction mixture shows the product spot/peak, but also several other significant spots/peaks. What are the likely side reactions?
Answer: The formation of multiple products can be due to several side reactions.
-
Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction, 4-nitrobenzenesulfonyl chloride will hydrolyze to 4-nitrobenzenesulfonic acid. This will appear as a very polar spot on a normal-phase TLC plate.
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Reaction with Solvent: If a nucleophilic solvent is used, it may react with the sulfonyl chloride.
-
Dialkylation: Although less common with a secondary amine, it is possible for the product sulfonamide to be deprotonated by a strong base and react with another molecule of the sulfonyl chloride, though this is more of an issue with primary amines.
Issue 3: Streaking or Tailing of Spots on the TLC Plate
Question: When I run a TLC of my reaction mixture, the spots are streaked and not well-defined. What is the cause of this?
Answer: Streaking on a TLC plate can be caused by several factors.
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Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking. Try diluting the sample before spotting.
-
Inappropriate Solvent System: If the polarity of the developing solvent is too high or too low, it can lead to poor separation and streaking. It is important to optimize the mobile phase.
-
Acidic or Basic Nature of the Compound: The sulfonamide product or unreacted starting materials might be interacting with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can sometimes improve the spot shape.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a general method for monitoring the reaction progress using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
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Developing chamber
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Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
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UV lamp (254 nm)
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Capillary tubes for spotting
Methodology:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
On a TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
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Using a capillary tube, spot the 4-nitrobenzenesulfonyl chloride starting material (dissolved in a suitable solvent) on the left of the baseline.
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In the middle, spot the reaction mixture.
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On the right, co-spot the starting material and the reaction mixture (spot the starting material first, then the reaction mixture on top of it).
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The consumption of the starting material and the appearance of a new, less polar product spot indicates the reaction is progressing.
| Compound | Typical Rf Value (3:1 Hexane:Ethyl Acetate) |
| 4-Nitrobenzenesulfonyl Chloride | ~ 0.6 |
| This compound | ~ 0.4 |
| Isopropylamine | Not UV active, may require staining |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and environmental conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
This protocol outlines a general reverse-phase HPLC method for quantitative analysis of the reaction.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Prepare a standard solution of the 4-nitrobenzenesulfonyl chloride starting material and the this compound product (if available) of known concentrations.
-
At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or dilute acid), and dilute it with the mobile phase.
-
Inject the prepared sample and the standard solutions into the HPLC system.
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Monitor the decrease in the peak area of the 4-nitrobenzenesulfonyl chloride and the increase in the peak area of the this compound to determine the reaction progress and yield.
| Compound | Expected Retention Time (Approx.) |
| 4-Nitrobenzenesulfonic acid (hydrolysis product) | Early eluting |
| Isopropylamine | Not well retained on reverse phase |
| 4-Nitrobenzenesulfonyl Chloride | Intermediate retention |
| This compound | Later eluting than sulfonyl chloride |
Note: Retention times will vary depending on the specific column, mobile phase composition, and HPLC system.
Visualizations
References
Technical Support Center: Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct formed during the reaction.
Q2: My reaction does not seem to be proceeding, or the yield is very low. What are the common causes?
A2: Several factors can contribute to a failed or low-yielding reaction. These include:
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Poor quality of starting materials: 4-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze. Isopropylamine can be volatile and its concentration may be lower than expected.
-
Inadequate base: An insufficient amount of base or a base that is too weak will not effectively neutralize the HCl byproduct, which can protonate the isopropylamine, rendering it non-nucleophilic.
-
Incorrect reaction temperature: The reaction is typically exothermic. If the temperature is too high, it can lead to side reactions. If it is too low, the reaction rate may be too slow.
-
Improper solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Common side products can include:
-
4-nitrobenzenesulfonic acid: This forms if the 4-nitrobenzenesulfonyl chloride hydrolyzes.
-
Bis-sulfonamide: If there is an excess of 4-nitrobenzenesulfonyl chloride, it may react with the product sulfonamide if the nitrogen is deprotonated.
-
Unreacted starting materials: Incomplete reaction will leave starting materials in the mixture.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. A common solvent system for column chromatography is a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded 4-nitrobenzenesulfonyl chloride | Check the purity of the starting material by melting point or NMR. If necessary, use a fresh bottle or recrystallize the existing material. | An increase in yield and purity of the desired product. |
| Inaccurate concentration of isopropylamine solution | Use a fresh, unopened bottle of isopropylamine solution or titrate the existing solution to determine its exact concentration before use. | More accurate stoichiometry leading to a better reaction outcome. |
| Insufficient or inappropriate base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For slow reactions, a stronger, non-nucleophilic base might be considered. | Effective neutralization of HCl, driving the reaction to completion. |
| Low reaction temperature | Monitor the reaction temperature. If it is too low, allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation by TLC. | An increased reaction rate and higher conversion to the product. |
Problem 2: Presence of Multiple Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of 4-nitrobenzenesulfonyl chloride | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of 4-nitrobenzenesulfonic acid impurity. |
| Excess of one reactant | Carefully control the stoichiometry of the reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride. | Reduced amount of unreacted starting materials in the final mixture. |
| Reaction temperature too high | Maintain the reaction temperature, especially during the initial addition of reactants, by using an ice bath. | Decreased formation of thermal degradation products and other side products. |
Experimental Protocols
Standard Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 mL/g of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, mix isopropylamine (1.1 eq) and triethylamine (1.2 eq). Add this mixture dropwise to the cooled solution of 4-nitrobenzenesulfonyl chloride over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Value | Expected Yield | Melting Point |
| Solvent | Dichloromethane | 85-95% | 98-100 °C |
| Base | Triethylamine | 85-95% | 98-100 °C |
| Reaction Time | 2-4 hours | >90% completion | 98-100 °C |
| Temperature | 0 °C to RT | High Purity | 98-100 °C |
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Technical Support Center: Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of N-Isopropyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants for the synthesis of this compound?
The synthesis typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. A base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the main hazards associated with the starting material, 4-nitrobenzenesulfonyl chloride?
4-Nitrobenzenesulfonyl chloride is a corrosive material that can cause severe skin burns and eye damage.[2][3][4] It is also sensitive to moisture and can decompose upon heating to produce corrosive and toxic fumes, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3][5] It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents and bases.[3][5]
Q3: My reaction is turning dark, or I am observing the formation of unexpected byproducts. What could be the cause?
A dark reaction mixture can indicate decomposition. This may be caused by excessive heat, as 4-nitrobenzenesulfonyl chloride can decompose at higher temperatures.[6] Side reactions may also occur, particularly if the reaction temperature is not controlled or if impurities are present in the starting materials. The presence of moisture can also lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product.
Q4: I am experiencing low yields of this compound. How can I improve it?
Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
-
Hydrolysis of the starting material: Use anhydrous solvents and reagents to prevent the hydrolysis of 4-nitrobenzenesulfonyl chloride.[3]
-
Suboptimal reaction temperature: The reaction should be conducted at a controlled temperature. While some reactions are performed at room temperature, others may require cooling to prevent side reactions.[1]
-
Inefficient purification: Product loss can occur during the workup and purification steps. Optimize your extraction and recrystallization or chromatography procedures to minimize loss.
Troubleshooting Guide
This guide addresses specific stability issues and other common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive 4-nitrobenzenesulfonyl chloride (hydrolyzed).2. Insufficient base to neutralize HCl byproduct.3. Low reactivity of isopropylamine. | 1. Use fresh or properly stored 4-nitrobenzenesulfonyl chloride. Ensure anhydrous reaction conditions.2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine).3. Ensure the quality of the isopropylamine. The reaction should proceed readily. |
| Product Decomposition (Darkening of Reaction Mixture) | 1. Reaction temperature is too high.2. Presence of impurities that catalyze decomposition. | 1. Maintain the reaction temperature, typically between 0°C and room temperature. Use an ice bath to control exothermic reactions.[1]2. Use high-purity starting materials and solvents. |
| Formation of Multiple Products (Impurity Profile) | 1. Side reactions due to excess heat or prolonged reaction time.2. Reaction of impurities in the starting materials. | 1. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.2. Purify starting materials if necessary. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize.2. Poor separation of product from byproducts during chromatography. | 1. If the product is an oil, attempt purification by column chromatography.[7]2. Optimize the solvent system for column chromatography by first performing TLC with different solvent mixtures to achieve good separation.[7] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled amine solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzene-1-sulfonyl chloride(98-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Isopropyl-4-nitrobenzenesulfonamide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the separation and purification of N-Isopropyl-4-nitrobenzenesulfonamide.
Troubleshooting Difficult Separations
Effectively separating this compound from a reaction mixture is critical for obtaining pure material for subsequent applications. Below are common issues and recommended solutions.
Issue 1: Presence of Unreacted Starting Materials
The most common impurities are unreacted 4-nitrobenzenesulfonyl chloride and isopropylamine. Their presence can affect crystallization and downstream reactions.
| Symptom | Potential Cause | Recommended Solution |
| Oily residue after solvent removal. | Excess isopropylamine. | Wash the crude product solution with a dilute acid (e.g., 1M HCl) to protonate and remove the basic isopropylamine into the aqueous layer. |
| Broad melting point range of the isolated solid. | Presence of unreacted 4-nitrobenzenesulfonyl chloride. | Wash the crude product solution with a mild base (e.g., saturated sodium bicarbonate) to quench the unreacted sulfonyl chloride.[1] |
| Streaking on TLC plate. | Presence of both starting materials. | Perform sequential aqueous washes (acidic then basic) of the organic layer containing the crude product before concentration. |
Issue 2: Formation of Polar Impurities
The presence of highly polar impurities can hinder the crystallization of the desired product and complicate chromatographic purification.
| Symptom | Potential Cause | Recommended Solution |
| A baseline spot on a normal-phase TLC. | Hydrolysis of 4-nitrobenzenesulfonyl chloride to 4-nitrobenzenesulfonic acid.[1][2] | During workup, wash the organic layer with water to remove the highly water-soluble sulfonic acid. If the problem persists, a silica gel plug filtration before full chromatography can remove baseline impurities. |
| Difficulty in achieving a clear solution during recrystallization. | Presence of insoluble inorganic salts. | Ensure that the workup includes a water wash to remove any salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base). |
Issue 3: Challenges with Crystallization
This compound may sometimes be reluctant to crystallize from solution, or it may "oil out."
| Symptom | Potential Cause | Recommended Solution |
| Product separates as an oil upon cooling the recrystallization solvent. | The solvent is too nonpolar, or the solution is too concentrated. | Add a slightly more polar co-solvent (e.g., a small amount of ethyl acetate to a hexane solution) or dilute the solution with more of the primary solvent before cooling. Slow cooling is also recommended. |
| No crystal formation upon cooling. | The product is too soluble in the chosen solvent, or the solution is too dilute. | Try adding a non-polar anti-solvent (e.g., hexanes) dropwise to a solution of the product in a more polar solvent (e.g., ethyl acetate) until turbidity is observed, then heat until clear and allow to cool slowly. Alternatively, concentrate the solution and attempt cooling again. |
| Crystals are very fine or needle-like. | Rapid crystallization. | Slower cooling rates, or recrystallization from a different solvent system, can promote the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The most likely impurities are the unreacted starting materials: 4-nitrobenzenesulfonyl chloride and isopropylamine. Another common impurity is 4-nitrobenzenesulfonic acid, which forms from the hydrolysis of 4-nitrobenzenesulfonyl chloride in the presence of water.[1][2]
Q2: What is a good starting point for a recrystallization solvent system?
A good starting point for the recrystallization of this compound is a binary solvent system. Common choices for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol/water. The ideal system will have the compound be soluble in the more polar solvent when hot, and insoluble when cold, with the less polar solvent acting as an anti-solvent.
Q3: How can I effectively remove unreacted 4-nitrobenzenesulfonyl chloride?
Unreacted 4-nitrobenzenesulfonyl chloride can be removed during the aqueous workup. Washing the organic solution of your crude product with a weak base like sodium bicarbonate will cause the sulfonyl chloride to react and be extracted into the aqueous phase.
Q4: I see a spot on my TLC that doesn't move from the baseline. What is it and how do I remove it?
A stationary spot on a normal-phase TLC is indicative of a very polar compound. In this synthesis, it is likely 4-nitrobenzenesulfonic acid, the hydrolysis product of your starting material.[1][3] This can be removed by washing the organic layer with water or brine during the workup. If it persists, it can be easily separated by column chromatography as it will adhere strongly to the silica gel.
Q5: My purified product has a lower than expected melting point. What could be the issue?
A depressed and broad melting point is a classic indicator of impurities. The most probable culprits are residual starting materials or solvent trapped in the crystal lattice. Ensure your product is thoroughly washed and dried under vacuum. If the melting point is still low, further purification by recrystallization or column chromatography is recommended.
Experimental Protocols
Standard Aqueous Workup Protocol
This protocol is designed to remove the majority of common impurities following the synthesis of this compound.
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl to remove unreacted isopropylamine and any other basic components.
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Saturated aqueous NaHCO₃ to remove unreacted 4-nitrobenzenesulfonyl chloride and acidic byproducts.[1]
-
Water to remove any remaining salts.
-
Brine to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Column Chromatography Protocol
For challenging separations or to achieve high purity, silica gel column chromatography is recommended.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexanes |
| Detection | UV light (254 nm) or staining |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between common impurities and their corresponding removal methods during workup.
References
Technical Support Center: Purification of Crude N-Isopropyl-4-nitrobenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Isopropyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. The most probable impurities include:
-
Unreacted 4-nitrobenzenesulfonyl chloride: This is a common impurity if the reaction with isopropylamine is incomplete.
-
Unreacted isopropylamine: Being a volatile amine, it's often used in excess and can be present in the crude product.
-
Di-sulfonated isopropylamine: A potential side-product where two 4-nitrobenzenesulfonyl groups react with one isopropylamine molecule.
-
Hydrolysis products: 4-nitrobenzenesulfonic acid can be formed if moisture is present during the reaction.
-
Residual solvents: Solvents used in the synthesis or workup may be present in the crude solid.
Q2: My crude product is an oil instead of a solid. How should I proceed with purification?
A2: An oily crude product can be due to the presence of residual solvents or significant amounts of impurities that depress the melting point. It is recommended to first attempt to remove volatile impurities under a high vacuum. If the product remains an oil, purification by column chromatography is the preferred method. You can dissolve the oil in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before loading it onto the column.[1]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.[2]
-
Recrystallization is often a more straightforward and scalable method for removing small amounts of impurities that have significantly different solubility profiles from the desired product.[2]
-
Column chromatography is a more versatile technique for separating complex mixtures or when very high purity is required, especially when impurities have similar polarities to the product.[1][2]
Q4: I'm observing "oiling out" during recrystallization instead of crystal formation. What can I do?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling process is too rapid. To address this, you can:
-
Add a small amount of additional hot solvent to dissolve the oil.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
Q5: My recovery after recrystallization is very low. How can I improve it?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling for too short a time or not to a low enough temperature: Ensure the solution is cooled thoroughly, possibly in an ice bath, to maximize crystal precipitation.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
-
Washing the collected crystals with a solvent at room temperature: Always wash the crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellow or Brown Discoloration of Crystals | Presence of colored impurities, possibly from side reactions involving the nitro group. | - Attempt recrystallization from a different solvent system. - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Poor Separation on Silica Gel Column | Inappropriate solvent system for elution. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[1] - A good starting point for N-substituted sulfonamides is a mixture of hexane and ethyl acetate.[1] |
| Product Decomposes on Silica Gel Column | The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | - Test the stability of your compound on a TLC plate first.[3] - If decomposition is observed, consider deactivating the silica gel by adding a small amount of triethylamine to the mobile phase, or use an alternative stationary phase like alumina.[1][3] |
| Crystals Do Not Form Upon Cooling | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. |
Quantitative Data Summary
| Compound/Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Qualitative Solubility Profile |
| This compound | C₉H₁₂N₂O₄S | 244.27[4][5] | Soluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in hot water. Insoluble in hexane. |
| 4-nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Reacts with water and alcohols. Soluble in many organic solvents like dichloromethane and toluene. |
| Isopropylamine | C₃H₉N | 59.11 | Miscible with water, ethanol, and ether. |
| 4-nitrobenzenesulfonic acid | C₆H₅NO₅S | 203.17 | Soluble in water. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and side products.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
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Büchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the polarity of the molecule, a solvent pair of ethanol and water is a good choice. The compound is expected to be soluble in hot ethanol and less soluble in cold ethanol/water mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
Visualizations
Purification Workflow
Caption: Decision workflow for purification of this compound.
Recrystallization Process
Caption: Step-by-step experimental workflow for recrystallization.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to N-Isopropyl-4-nitrobenzenesulfonamide and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a comparative analysis of the NMR spectral data of N-Isopropyl-4-nitrobenzenesulfonamide and its close structural analog, 4-Nitrobenzenesulfonamide, supported by experimental protocols and workflow visualizations.
Due to the limited availability of publicly accessible, complete NMR spectral data for this compound, this guide will leverage data from its parent compound, 4-Nitrobenzenesulfonamide, to provide a foundational comparison. The structural differences, primarily the presence of the N-isopropyl group, will be discussed in the context of expected spectral shifts.
Comparative NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4-Nitrobenzenesulfonamide. The expected shifts for this compound are extrapolated based on the known effects of N-alkylation.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Nitrobenzenesulfonamide [1] | DMSO-d₆ | 8.43 | d | 2H | H-2, H-6 (aromatic) |
| 8.10 | d | 2H | H-3, H-5 (aromatic) | ||
| 7.77 | s | 2H | -SO₂NH₂ | ||
| This compound (Predicted) | CDCl₃ | ~8.3-8.4 | d | 2H | H-2, H-6 (aromatic) |
| ~8.0-8.1 | d | 2H | H-3, H-5 (aromatic) | ||
| ~4.5-5.0 | m | 1H | -NH- | ||
| ~3.5-4.0 | sept | 1H | -CH(CH₃)₂ | ||
| ~1.2-1.3 | d | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4-Nitrobenzenesulfonamide * | DMSO-d₆ | ~150 | C-4 (aromatic, C-NO₂) |
| ~145 | C-1 (aromatic, C-SO₂) | ||
| ~129 | C-2, C-6 (aromatic) | ||
| ~125 | C-3, C-5 (aromatic) | ||
| This compound (Predicted) | CDCl₃ | ~150 | C-4 (aromatic, C-NO₂) |
| ~144 | C-1 (aromatic, C-SO₂) | ||
| ~128 | C-2, C-6 (aromatic) | ||
| ~124 | C-3, C-5 (aromatic) | ||
| ~48 | -CH(CH₃)₂ | ||
| ~23 | -CH(CH₃)₂ |
Note: Specific ¹³C NMR data for 4-Nitrobenzenesulfonamide was not found in the provided search results. The predicted values are based on general knowledge of similar structures.
Experimental Protocols
The following is a general experimental protocol for acquiring NMR spectra of small organic molecules like this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (or analog)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Comparative Analysis and Structural Insights
The aromatic region of the ¹H NMR spectrum for both 4-Nitrobenzenesulfonamide and its N-isopropyl derivative is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the nitro and sulfonamide groups deshields these protons, causing them to appear at a downfield chemical shift.
The key difference in the spectrum of this compound would be the appearance of signals corresponding to the isopropyl group. A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃) are anticipated. The chemical shift of the N-H proton can be broad and its position variable depending on concentration and solvent.
In the ¹³C NMR spectrum, the signals for the aromatic carbons would be similar for both compounds. The introduction of the isopropyl group would result in two additional signals in the aliphatic region of the spectrum for the methine and methyl carbons.
This comparative guide, while highlighting the absence of readily available data for this compound, provides a solid framework for researchers to predict and interpret its NMR spectra based on the well-characterized analog, 4-Nitrobenzenesulfonamide. The provided experimental protocol and workflow diagram offer a practical guide for obtaining and analyzing such crucial spectroscopic data.
References
1H NMR Analysis of N-Isopropyl-4-nitrobenzenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Isopropyl-4-nitrobenzenesulfonamide. Due to the limited availability of a fully assigned public spectrum for this specific compound, this guide presents a detailed comparison with closely related analogues, offering valuable insights into its structural characterization.
This guide summarizes the expected 1H NMR spectral data for this compound and compares it with the experimental data of N-isopropyl-4-methylbenzenesulfonamide and 4-nitrobenzenesulfonamide. This comparative approach allows for a robust prediction and interpretation of the target molecule's spectrum.
Comparative 1H NMR Data
The following table outlines the experimental 1H NMR data for the comparative compounds and the predicted data for this compound. Chemical shifts (δ) are reported in parts per million (ppm), multiplicities are abbreviated (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet), and coupling constants (J) are in Hertz (Hz).
| Compound | Aromatic Protons (ortho to SO2) | Aromatic Protons (meta to SO2) | Isopropyl CH | Isopropyl CH3 | NH Proton | Solvent |
| This compound (Predicted) | ~8.4 ppm (d, J ≈ 9 Hz) | ~8.1 ppm (d, J ≈ 9 Hz) | Multiplet | Doublet | Singlet | CDCl3 |
| N-isopropyl-4-methylbenzenesulfonamide[1] | 7.74 ppm (d, J = 8.3 Hz) | 7.32 ppm (d, J = 8.0 Hz) | 3.45 ppm (m) | 1.07 ppm (d, J = 6.6 Hz) | 4.95 ppm (d, J = 7.9 Hz) | CDCl3 |
| 4-Nitrobenzenesulfonamide[2][3] | 8.43 ppm (d) | 8.10 ppm (d) | - | - | 7.77 ppm (s) | DMSO-d6 |
Experimental Protocol
The following provides a general methodology for the acquisition of a 1H NMR spectrum for sulfonamide compounds, applicable to this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sulfonamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
-
The choice of solvent is critical, as it can influence the chemical shifts, particularly of the NH proton.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard pulse program for a one-dimensional proton spectrum should be utilized.
-
The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
-
An appropriate number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons corresponding to each peak.
-
Coupling constants (J-values) should be measured from the splitting patterns of the signals.
Structural Interpretation and Comparison
The predicted 1H NMR spectrum of this compound can be understood by analyzing the electronic effects of its functional groups and comparing it to the provided analogues.
Figure 1. Comparison of 1H NMR signals.
The strong electron-withdrawing nature of the nitro group (-NO2) in this compound is expected to cause a significant downfield shift (to a higher ppm value) of the aromatic protons compared to the methyl-substituted analogue. The aromatic protons ortho to the sulfonamide group will appear as a doublet due to coupling with the meta protons, and vice versa. The chemical shifts of these aromatic protons are predicted to be very similar to those in 4-nitrobenzenesulfonamide.
The isopropyl group protons will exhibit a characteristic pattern: a multiplet (septet if well-resolved) for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH3). The chemical shifts of these protons are expected to be similar to those in N-isopropyl-4-methylbenzenesulfonamide. The NH proton of the sulfonamide group typically appears as a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
References
Comparative Analysis of the ¹³C NMR Spectrum of N-Isopropyl-4-nitrobenzenesulfonamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shifts (in ppm) for N-substituted 4-nitrobenzenesulfonamides. The data is compiled from various sources and serves as a basis for predicting the spectrum of N-Isopropyl-4-nitrobenzenesulfonamide. All spectra were recorded in DMSO-d₆, and chemical shifts are referenced to the solvent signal.
| Compound | C1 (ipso-S) | C2/C6 (ortho-S) | C3/C5 (meta-S) | C4 (ipso-NO₂) | N-Substituent Carbons |
| This compound (Predicted) | ~145-146 | ~128-129 | ~125 | ~150 | CH : ~45-50, CH₃ : ~22-24 |
| 4-Nitro-N-phenylbenzenesulfonamide[1] | 145.4 | 128.7 | 125.1, 125.2 | 150.3 | ipso-C : 137.4, ortho-C : 121.2, meta-C : 129.8, para-C : Not specified |
| 4-Nitro-N-(p-tolyl)benzenesulfonamide[1] | 145.5 | 128.7 | 125.0 | 150.2 | ipso-C : 134.7, ortho-C : 121.8, meta-C : 130.2, para-C : 134.6, CH₃ : 20.8 |
| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide[1] | 145.4 | 128.8 | 125.0 | 150.2 | ipso-C : 129.7, ortho-C : 124.6, meta-C : 114.9, para-C : 157.5, OCH₃ : 55.7 |
Note on Predicted Values: The chemical shifts for this compound are predicted based on the trends observed in the analogous compounds and standard substituent effects in ¹³C NMR spectroscopy. The isopropyl group is an aliphatic substituent, which will have a distinct upfield shift compared to the aromatic substituents. The methine (CH) carbon is expected in the 45-50 ppm range, and the methyl (CH₃) carbons are anticipated around 22-24 ppm.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹³C NMR spectra is crucial for the accurate characterization of N-substituted 4-nitrobenzenesulfonamides.
1. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the ¹³C NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this class of compounds.[2]
-
Concentration: Dissolve 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[2][3] For quantitative analysis, the concentration should be accurately known.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[3]
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) for better signal dispersion and sensitivity.
-
Tuning and Locking: Tune the probe to the ¹³C frequency and lock the field using the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming to optimize the field homogeneity and obtain sharp spectral lines.
-
Acquisition Parameters (for qualitative analysis):
-
Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Spectral Width: Set a spectral width that covers the expected chemical shift range (e.g., 0-200 ppm).[2]
-
Acquisition Time (AQ): Typically set between 1 to 2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.[2]
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[2]
-
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Program: Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).[4][5]
-
Flip Angle: Use a 90° pulse angle.
-
Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of any carbon in the molecule) to ensure full relaxation of all carbon nuclei between pulses. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can help shorten the required delay.[4]
-
3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate peak integration.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualizations
The following diagrams illustrate the structural relationships and a general workflow for the ¹³C NMR analysis of N-substituted 4-nitrobenzenesulfonamides.
Caption: Structural relationship of N-substituted 4-nitrobenzenesulfonamides.
Caption: Generalized workflow for ¹³C NMR spectral analysis.
References
A Comparative Guide to the Infrared Spectroscopy of N-Isopropyl-4-nitrobenzenesulfonamide
Introduction
N-Isopropyl-4-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and drug development. The precise structural characterization of these molecules is paramount for ensuring purity, understanding intermolecular interactions, and confirming identity during synthesis and quality control processes.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure by probing the vibrational modes of functional groups.[2]
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. By systematically comparing its spectral features with those of key structural analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and differentiating these compounds. The causality behind experimental choices and spectral interpretations is emphasized to provide actionable, field-proven insights. We will compare the target molecule with three key alternatives to isolate and understand the spectral contributions of its core moieties:
-
4-Nitrobenzenesulfonamide: The parent primary sulfonamide.
-
N-Methyl-4-nitrobenzenesulfonamide: An analog with a smaller N-alkyl substituent.
-
Benzenesulfonamide: The parent sulfonamide without the electron-withdrawing nitro group.
Experimental Methodology: Acquiring a High-Fidelity FTIR Spectrum
The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. For solid pharmaceutical compounds, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its minimal sample preparation requirements and excellent reproducibility.[3][4]
Protocol: ATR-FTIR Analysis of Solid Sulfonamide Samples
This protocol is designed as a self-validating system, ensuring consistent contact and high-quality data acquisition.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer, equipped with a diamond ATR accessory, has been powered on for at least 30 minutes to allow the infrared source and laser to stabilize.
-
Perform a background scan in a clean, dry environment. The resulting spectrum should be a flat line, indicating no significant atmospheric (H₂O, CO₂) or accessory-related absorptions. This step is critical for data integrity.
-
-
Sample Preparation & Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound sample directly onto the diamond ATR crystal. The sample should be in a fine powder form to ensure uniform contact.
-
Lower the press arm and apply consistent pressure using the integrated torque-limiting knob. This ensures intimate contact between the sample and the ATR crystal, which is essential for achieving a strong, high-quality signal.[5] The pressure mechanism standardizes this critical step across different users and samples.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000–400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹ a standard for pharmaceutical analysis that balances detail with acquisition time.[6]
-
-
Post-Acquisition Processing:
-
The collected spectrum is automatically ratioed against the stored background spectrum to yield the final absorbance or transmittance spectrum.
-
Apply an ATR correction algorithm if necessary. This computational step corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[3]
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe before analyzing the next sample.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol.
Caption: Workflow for ATR-FTIR analysis of solid sulfonamides.
Spectral Analysis and Comparison
The infrared spectrum of this compound is rich with information. We will dissect it by comparing it to its structural analogs, thereby highlighting the unique contributions of the N-isopropyl, sulfonamide, and nitro functional groups.
Logical Comparison Framework
The selection of comparators is designed to systematically deconstruct the molecule's spectral features.
Caption: Structural relationships for comparative spectral analysis.
Comparative Table of Characteristic Vibrational Frequencies
The table below summarizes the key IR absorption bands for this compound and its selected alternatives. Frequencies are given in wavenumbers (cm⁻¹).
| Vibrational Mode | This compound (Predicted) | 4-Nitrobenzenesulfonamide[6][7] | N-Methyl-4-nitrobenzenesulfonamide[8] | Benzenesulfonamide[6] | Causality of Spectral Features |
| N-H Stretch | ~3250 (secondary) | ~3390, ~3280 (primary) | ~3260 (secondary) | ~3370, ~3260 (primary) | Primary sulfonamides show two distinct N-H bands (asymmetric and symmetric). Secondary sulfonamides show a single, broader N-H band. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | Characteristic of C-H bonds on the benzene ring; appears at slightly higher frequency than aliphatic C-H stretches. |
| Aliphatic C-H Stretch | 2980-2900 | N/A | 2950-2850 | N/A | Strong bands from the isopropyl group (and methyl group in the other analog) appear below 3000 cm⁻¹. Absent in the primary amides. |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1530 | N/A | A very strong, characteristic absorption for aromatic nitro compounds, slightly influenced by other ring substituents.[6] |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1350 | N/A | Another strong, characteristic band for the nitro group. The electron-withdrawing nature of the sulfonamide group keeps this frequency high. |
| SO₂ Asymmetric Stretch | ~1340 | ~1344 | ~1340 | ~1330 | Electron-withdrawing groups (like NO₂) on the phenyl ring increase the S=O bond order, shifting this frequency higher compared to unsubstituted benzenesulfonamide.[6][9] |
| SO₂ Symmetric Stretch | ~1165 | ~1170 | ~1165 | ~1160 | This band is also sensitive to the electronic effects of the aromatic substituents.[6][9] |
| S-N Stretch | ~910 | ~920 | ~915 | ~910 | The frequency of this bond can be influenced by the nature of the nitrogen substituent.[10] |
In-Depth Discussion
-
N-H Stretching Region (3400-3200 cm⁻¹):
-
This compound vs. 4-Nitrobenzenesulfonamide: The most dramatic difference is observed here. The primary amide, 4-nitrobenzenesulfonamide, exhibits two distinct N-H stretching bands corresponding to asymmetric (~3390 cm⁻¹) and symmetric (~3280 cm⁻¹) vibrations.[6] In contrast, the target molecule, being a secondary sulfonamide, will show only a single, typically broader, N-H stretching band around 3250 cm⁻¹. This is a definitive marker for N-substitution.
-
-
C-H Stretching Region (3100-2850 cm⁻¹):
-
The presence of the isopropyl group on this compound introduces strong absorption bands between 2980-2900 cm⁻¹. These are entirely absent in 4-nitrobenzenesulfonamide and benzenesulfonamide, providing clear evidence of an aliphatic substituent. The N-methyl analog also shows bands in this region, but the pattern and relative intensities would differ from the isopropyl group.
-
-
Nitro Group Region (1550-1300 cm⁻¹):
-
This compound vs. Benzenesulfonamide: The two most intense and diagnostically significant bands in the spectrum of the target molecule are due to the nitro group. The asymmetric NO₂ stretch appears around 1530 cm⁻¹, and the symmetric stretch is found near 1350 cm⁻¹.[6] These bands are completely absent in the spectrum of benzenesulfonamide, making the identification of the nitro functionality straightforward. The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic environment of the entire molecule.
-
-
Sulfonyl Group Region (1350-1150 cm⁻¹):
-
The SO₂ group gives rise to two strong, characteristic stretching bands. The asymmetric stretch (~1340 cm⁻¹) and symmetric stretch (~1165 cm⁻¹) are prominent features.
-
Effect of the Nitro Group: Comparing this compound (~1340 cm⁻¹) with benzenesulfonamide (~1330 cm⁻¹), we observe a shift to higher frequency for the asymmetric SO₂ stretch. This is a direct consequence of the powerful electron-withdrawing nitro group at the para position, which pulls electron density from the ring and the sulfonyl group, thereby increasing the force constant of the S=O bonds.[6][9]
-
-
Fingerprint Region (< 1000 cm⁻¹):
-
The S-N stretching vibration, typically found in the 925-900 cm⁻¹ range, is a key band in this region.[10] Its exact position is sensitive to the substitution on the nitrogen atom. The introduction of the bulky isopropyl group can cause a slight shift in this frequency compared to the primary or N-methyl analogs.
-
Conclusion
The infrared spectrum of this compound is a unique molecular fingerprint defined by the combined vibrational signatures of its constituent parts. Through a comparative analysis, we can confidently assign its key absorption bands and distinguish it from structurally similar compounds.
-
The presence of a single N-H stretch around 3250 cm⁻¹ confirms it as a secondary sulfonamide .
-
Strong aliphatic C-H stretches between 2980-2900 cm⁻¹ are definitive evidence of the N-alkyl substituent .
-
Two powerful absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ unambiguously identify the aromatic nitro group .
-
The high frequency of the asymmetric SO₂ stretch (~1340 cm⁻¹) is characteristic of a sulfonamide group attached to an electron-deficient aromatic ring.
This guide demonstrates that a systematic, comparative approach, grounded in a robust experimental protocol, allows for the detailed and confident structural elucidation of complex pharmaceutical molecules using FTIR spectroscopy.
References
- 1. agilent.com [agilent.com]
- 2. azooptics.com [azooptics.com]
- 3. mt.com [mt.com]
- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 5. agilent.com [agilent.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methyl-4-nitrobenzenesulfonamide | C7H8N2O4S | CID 232993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of N-Isopropyl-4-nitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for the analysis of N-Isopropyl-4-nitrobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established methodologies for structurally related sulfonamides and nitroaromatic compounds to provide a robust analytical framework.
This guide presents a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this compound. We will delve into the experimental protocols, data presentation, and the inherent advantages and limitations of each technique, empowering you to make informed decisions for your analytical workflow.
At a Glance: Performance Comparison of LC-MS/MS and HPLC-UV
The choice between LC-MS/MS and HPLC-UV for the analysis of this compound hinges on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. Below is a summary of typical quantitative performance characteristics for each technique based on the analysis of similar small molecules.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | µg/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 5% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS/MS |
| Throughput | High (fast run times) | Moderate to High |
| Cost | Higher initial investment and maintenance | Lower initial investment and maintenance |
Unveiling the Molecular Fingerprint: Mass Spectrometry of this compound
LC-MS/MS stands as a premier analytical technique, offering unparalleled sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Proposed Fragmentation Pathway
Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS.
Experimental Protocol for LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract this compound from a complex matrix and concentrate the sample.
-
Cartridge: A reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Activate the cartridge with methanol followed by equilibration with water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Elution: Elute the analyte with a strong organic solvent (e.g., acetonitrile or methanol).
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule of this compound ([M+H]⁺, m/z 245.06).
-
Product Ions: Based on the predicted fragmentation, key product ions would be monitored (e.g., fragments corresponding to the loss of the isopropyl group, the nitro group, or cleavage of the sulfonamide bond).
The Workhorse Alternative: HPLC-UV Analysis
HPLC with UV detection is a robust and cost-effective method suitable for the routine analysis of this compound, particularly in less complex sample matrices or for quality control purposes where high sensitivity is not the primary concern.
Logical Relationship for HPLC-UV Method Development
Caption: A logical diagram illustrating the key steps in developing a robust HPLC-UV method.
Experimental Protocol for HPLC-UV
1. Sample Preparation
-
Objective: To prepare a clean sample solution suitable for HPLC injection.
-
Procedure: Dissolve a known amount of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control the pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength determined from the UV spectrum of this compound (typically around 254 nm for nitroaromatic compounds).
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and HPLC-UV are powerful techniques for the analysis of this compound.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection. Its ability to provide structural information through fragmentation is an invaluable asset in drug metabolism and impurity profiling studies.
-
HPLC-UV offers a reliable, cost-effective, and robust alternative for routine quality control and quantification in simpler matrices where the analyte concentration is relatively high.
The ultimate decision will be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. This guide provides the foundational knowledge and adaptable protocols to empower researchers to confidently approach the analysis of this compound and related compounds.
Comparative Analysis of N-Isopropyl-4-nitrobenzenesulfonamide and Related Sulfonamides
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of N-Isopropyl-4-nitrobenzenesulfonamide.
This guide provides a comprehensive characterization of this compound, presenting a comparative analysis with structurally related alternatives, 4-nitrobenzenesulfonamide and N-phenyl-4-nitrobenzenesulfonamide. The information compiled herein, supported by experimental data from scientific literature, is intended to inform research and development in medicinal chemistry and related fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its comparators is presented in Table 1. These properties are fundamental to understanding the compound's behavior in biological and chemical systems.
| Property | This compound | 4-Nitrobenzenesulfonamide | N-Phenyl-4-nitrobenzenesulfonamide |
| CAS Number | 23530-48-5[1] | 6325-93-5[2] | 1829-81-8 |
| Molecular Formula | C₉H₁₂N₂O₄S[1] | C₆H₆N₂O₄S[2] | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 244.27 g/mol [1] | 202.19 g/mol | 278.28 g/mol |
| Melting Point | Not available | 178-180 °C | 135-136 °C |
Spectroscopic Characterization
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (δ ppm) |
| 4-Nitrobenzenesulfonamide | DMSO-d₆ | 8.43 (d, 2H), 8.10 (d, 2H), 7.77 (s, 2H, -SO₂NH₂) |
| N-Phenyl-4-nitrobenzenesulfonamide | DMSO-d₆ | 10.60 (s, 1H, -SO₂NH-), 8.38 (d, 2H), 8.02 (d, 2H), 7.27 (t, 2H), 7.13 (d, 2H), 7.09 (t, 1H) |
¹³C NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (δ ppm) |
| N-Phenyl-4-nitrobenzenesulfonamide | DMSO-d₆ | 150.3, 145.4, 137.4, 129.8, 128.7, 125.2, 125.1, 121.2 |
IR Spectroscopy
| Compound | Key Absorptions (cm⁻¹) |
| N-Phenyl-4-nitrobenzenesulfonamide | (Details typically include N-H, S=O, and NO₂ stretching frequencies) |
Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer. Nitro-substituted benzenesulfonamides, in particular, have been investigated for their selective inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are often overexpressed in hypoxic tumors.[3][4]
While specific inhibitory constants (Kᵢ) for this compound against various CA isoforms are not publicly available, the broader class of 2-substituted-5-nitro-benzenesulfonamides has demonstrated potent inhibition of CA II, CA IX, and CA XII, with Kᵢ values ranging from nanomolar to micromolar concentrations.[3] It is hypothesized that the N-isopropyl group of the target compound would influence its binding affinity and selectivity towards different CA isoforms.
A comparative study of various benzenesulfonamides has shown that substitutions on the sulfonamide nitrogen can significantly impact the inhibitory activity. For instance, a series of N-substituted sulfonamides showed varying degrees of inhibition against different CA isoforms, highlighting the importance of the substituent in achieving isoform selectivity.
Experimental Protocols
General Synthesis of N-Substituted-4-nitrobenzenesulfonamides
A general procedure for the synthesis of N-substituted-4-nitrobenzenesulfonamides involves the reaction of 4-nitrobenzenesulfonyl chloride with the corresponding primary or secondary amine.
Example: Synthesis of N-Phenyl-4-nitrobenzenesulfonamide
-
Aniline is treated with a stoichiometric amount of 4-nitrobenzenesulfonyl chloride.
-
The reaction mixture is heated, typically by boiling, for a short period (e.g., 15 minutes).
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration and washed with cold water and dilute hydrochloric acid to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization, for example, from dilute ethanol.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against carbonic anhydrase is commonly determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and varying concentrations of the inhibitor are prepared in a suitable buffer (e.g., HEPES or TRIS).
-
Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing a pH indicator (e.g., phenol red).
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.
-
Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. The inhibition constants (Kᵢ) are then calculated by fitting the data to the appropriate inhibition model.
Structure-Activity Relationships and Signaling Pathways
The following diagrams illustrate the general workflow for synthesizing sulfonamides and the mechanism of carbonic anhydrase inhibition.
Caption: General workflow for the synthesis of N-substituted-4-nitrobenzenesulfonamides.
Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Purity Analysis of N-Isopropyl-4-nitrobenzenesulfonamide: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-Isopropyl-4-nitrobenzenesulfonamide. The presented methodologies are based on established principles for the analysis of sulfonamides and nitroaromatic compounds, supported by hypothetical experimental data to illustrate performance comparisons.
Introduction
This compound is a sulfonamide derivative containing a nitrobenzene moiety. Accurate determination of its purity is critical for its application in research and development, particularly in pharmaceutical contexts where impurities can affect efficacy and safety. HPLC is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and specificity.[1] This guide outlines a primary HPLC method and compares it with a potential alternative, providing detailed experimental protocols and performance data.
Comparative Analysis of HPLC Methods
Two primary reversed-phase HPLC (RP-HPLC) methods are compared for the purity analysis of this compound. Method A represents a standard approach using a C18 column with a simple acidic mobile phase, while Method B explores the use of a different column chemistry and a neutral mobile phase, which can offer alternative selectivity.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 35°C |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | 20 minutes | 15 minutes |
Table 2: Hypothetical Performance Data
| Parameter | Method A | Method B |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 6.2 min |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates | > 10,000 | > 8,000 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥99.5%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Standard and Sample Preparation
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
Spiked Sample Solution: Prepare a sample solution as described above and spike with known impurities or potential degradation products at a concentration of approximately 0.1% of the main analyte concentration.
HPLC Procedure (Method A)
-
Equilibrate the C18 column with the mobile phase (Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30°C and the UV detector wavelength to 254 nm.
-
Inject 10 µL of the diluent (blank), followed by the Standard Solution, Sample Solution, and Spiked Sample Solution.
-
Record the chromatograms for 20 minutes.
-
Calculate the purity of the sample by area normalization, and assess system suitability parameters (resolution, tailing factor, and theoretical plates) from the Standard Solution chromatogram.
Method Development and Rationale
The choice of a C18 column in Method A is based on its wide applicability for the separation of moderately polar to nonpolar compounds.[2] The acidic mobile phase with formic acid helps to ensure good peak shape for the sulfonamide. Method B offers an alternative selectivity with a Phenyl-Hexyl column, which can be beneficial if critical peak co-elutions are observed with the C18 phase. The selection of UV detection at 254 nm is appropriate due to the presence of the nitrobenzene chromophore.[3]
Potential Impurities and Degradation Products
Common process-related impurities in the synthesis of this compound may include starting materials such as 4-nitrobenzenesulfonyl chloride and isopropylamine, as well as by-products from side reactions. Degradation can occur under stress conditions like acid/base hydrolysis, oxidation, and photolysis, potentially leading to the formation of 4-nitrobenzenesulfonic acid and other related substances. A stability-indicating method should be able to resolve the main peak from all potential impurities and degradants.[2][4]
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship in method selection.
Caption: General workflow for HPLC purity analysis.
Caption: Logic for selecting an alternative HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
N-Isopropyl-4-nitrobenzenesulfonamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-Isopropyl-4-nitrobenzenesulfonamide and other nitrobenzenesulfonamide derivatives. This document synthesizes available data on their biological activities, supported by experimental methodologies and mechanistic insights.
Nitrobenzenesulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group and the sulfonamide moiety contributes to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide focuses on this compound and provides a comparative perspective against other derivatives.
Comparative Biological Activity of Nitrobenzenesulfonamides
While direct head-to-head comparative studies are limited, the available data from various sources allows for an initial assessment of the structure-activity relationships among different N-substituted nitrobenzenesulfonamides. The following tables summarize key performance indicators in anticancer and antimicrobial assays, as well as carbonic anhydrase inhibition.
Anticancer Activity
The anticancer potential of nitrobenzenesulfonamides is a significant area of research. Some derivatives have been identified as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a key regulator in cellular energy metabolism that is often overexpressed in certain cancers.[1] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Anticancer Activity (IC50) of Selected Nitrobenzenesulfonamide Derivatives
| Compound/Analog | N-Substituent | Cancer Cell Line | IC50 (µM) |
| This compound | Isopropyl | Data not available | - |
| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide | -(CH2)2NH(CH3) | EMT6 (hypoxic) | >1000 (toxic at 1mM)[2] |
| N-Methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide | -CH2CH2NH(CH3) | EMT6 (hypoxic) | >3000 (slight toxicity at 3mM)[2] |
Note: The available data for direct comparison is limited. The presented data is from a study on hypoxic cell selective cytotoxic agents and may not be representative of general anticancer activity.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Sulfonamide Derivatives
| Compound/Analog | N-Substituent | Bacterial Strain | MIC (µg/mL) |
| This compound | Isopropyl | Data not available | - |
| N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | 2-hydroxy-4-nitrophenyl | Staphylococcus aureus | 32-512[4] |
| N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide | 2-hydroxy-5-nitrophenyl | Staphylococcus aureus | 32-512[4] |
Note: Data for this compound is not available in the reviewed literature. The presented data is for other nitro-substituted sulfonamides to provide a contextual reference.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5] The inhibitory potency is typically expressed as the inhibition constant (Ki).
Table 3: Comparative Carbonic Anhydrase Inhibition (Ki) of Selected Nitrobenzenesulfonamides
| Compound/Analog | N-Substituent | CA Isoform | Ki (nM) |
| This compound | Isopropyl | Data not available | - |
| 2-Chloro-5-nitrobenzenesulfonamide | Unsubstituted | hCA II | 8.8[6] |
| 2-Chloro-5-nitrobenzenesulfonamide | Unsubstituted | hCA IX | 5.4[6] |
| 2-Chloro-5-nitrobenzenesulfonamide | Unsubstituted | hCA XII | 6.1[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for the key experiments cited in the comparison of nitrobenzenesulfonamide derivatives.
Synthesis of N-substituted-4-nitrobenzenesulfonamides
A general and robust method for synthesizing N-substituted nitrobenzenesulfonamides involves the reaction of 4-nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1]
General Synthetic Workflow:
Figure 1: General workflow for the synthesis of N-substituted-4-nitrobenzenesulfonamides.
Procedure:
-
Dissolve the primary or secondary amine (1.0 eq.) and a base (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add 4-nitrobenzenesulfonyl chloride (1.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-4-nitrobenzenesulfonamide.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., this compound and other derivatives) and a vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
MIC Assay Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Estrogen-related receptor alpha is critical for the growth of estrogen receptor-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide
For researchers and professionals in the field of drug development and organic chemistry, the efficient synthesis of target molecules is paramount. N-Isopropyl-4-nitrobenzenesulfonamide is a valuable chemical intermediate, and understanding the various synthetic routes to its production is crucial for optimizing laboratory and industrial processes. This guide provides a comparative analysis of the common methods for synthesizing this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The primary methods for the synthesis of this compound revolve around the formation of the sulfonamide bond between a 4-nitrobenzenesulfonyl moiety and an isopropylamine group. The two main approaches are direct sulfonylation of isopropylamine and a stepwise approach involving the initial formation of the parent sulfonamide followed by N-alkylation.
| Parameter | Method 1: Direct Sulfonylation | Method 2: N-Alkylation of 4-nitrobenzenesulfonamide |
| Starting Materials | 4-nitrobenzenesulfonyl chloride, Isopropylamine | 4-nitrobenzenesulfonamide, Isopropyl halide (e.g., 2-bromopropane) |
| Reaction Steps | One-step | Two-steps |
| Typical Reagents | Triethylamine, Dichloromethane | Potassium carbonate, Dimethylformamide (DMF) |
| Reaction Time | Typically shorter (e.g., 6 hours)[1] | Can be longer due to the two-step nature |
| Reported Yield | High (e.g., up to 96% for a similar compound)[1] | Yield can be high but may be lower over two steps |
| Purity | Generally high, purification by washing and recrystallization | May require more rigorous purification to remove byproducts |
| Scalability | Well-suited for large-scale synthesis[2] | Can be scalable, but two steps may add complexity |
Experimental Protocols
Method 1: Direct Sulfonylation of Isopropylamine
This method is a straightforward and widely used approach for the synthesis of N-substituted sulfonamides. It involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Detailed Protocol (Adapted from the synthesis of N-isopropyl-2-nitrobenzenesulfonamide[1]):
-
Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred amine solution.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer sequentially with diluted hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by washing with hexane or by recrystallization.
Method 2: N-Alkylation of 4-nitrobenzenesulfonamide
This two-step method first involves the synthesis of the parent 4-nitrobenzenesulfonamide, which is then alkylated with an isopropyl halide.
Step 1: Synthesis of 4-nitrobenzenesulfonamide
Reaction Scheme:
Detailed Protocol (Adapted from a similar synthesis[3]):
-
To an ice-cooled solution of ammonia water, add 4-nitrobenzenesulfonyl chloride portion-wise with stirring.
-
After the addition, allow the mixture to stir at room temperature for 3 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.
Step 2: N-Alkylation with an Isopropyl Halide
Reaction Scheme:
Detailed Protocol (Adapted from a general procedure for N-alkylation[4]):
-
In a round-bottom flask, combine 4-nitrobenzenesulfonamide (1.0 equivalent), potassium carbonate (3.0 equivalents), and anhydrous dimethylformamide (DMF).
-
To the stirred mixture, add 2-bromopropane (1.1 equivalents).
-
Heat the reaction mixture at 60°C for several hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described synthesis methods.
Caption: Workflow for the direct sulfonylation of isopropylamine.
Caption: Workflow for the two-step N-alkylation method.
Conclusion
Both the direct sulfonylation and the two-step N-alkylation methods are viable routes for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired reaction scale, and the importance of minimizing the number of synthetic steps. The direct sulfonylation method offers a more streamlined approach with potentially higher overall yield in a single step. However, the N-alkylation route provides an alternative that may be advantageous in certain contexts, for example, if 4-nitrobenzenesulfonamide is a readily available starting material. Researchers should consider the specific requirements of their project to select the most appropriate synthetic strategy.
References
A Senior Application Scientist's Guide to the Biological Activity Screening of N-Isopropyl-4-nitrobenzenesulfonamide Derivatives
This guide provides a comprehensive overview of the biological activity screening of N-Isopropyl-4-nitrobenzenesulfonamide derivatives. We will delve into the synthetic rationale, detailed experimental protocols for evaluating their anticancer and enzyme inhibitory potential, and a comparative analysis of their performance against relevant benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.
Introduction: The Therapeutic Potential of the Sulfonamide Moiety
The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The incorporation of a nitro group can further enhance the biological activity of these compounds.[3][4] The this compound scaffold, in particular, offers a lipophilic isopropyl group that can influence cell permeability and target engagement, making its derivatives intriguing candidates for drug discovery programs. This guide will explore the synthesis and biological evaluation of these derivatives, providing a framework for their systematic investigation.
Synthesis of this compound Derivatives: A Generalized Protocol
The synthesis of N-substituted 4-nitrobenzenesulfonamide derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The general principle involves the reaction of 4-nitrobenzenesulfonyl chloride with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Nitrobenzenesulfonyl chloride is the key electrophile, providing the 4-nitrobenzenesulfonyl moiety. The choice of the amine partner is critical as it introduces the desired diversity in the final derivatives.
-
Base: A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve both reactants.
-
Reaction Conditions: The reaction is typically carried out at room temperature, offering a mild and efficient transformation.
Below is a detailed, step-by-step methodology for a representative synthesis.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-nitrobenzenesulfonamide Derivatives
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To this solution, add triethylamine (1.2 equivalents) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity Screening: A Comparative Analysis
The therapeutic potential of novel this compound derivatives can be assessed through a battery of in vitro assays targeting various biological activities. Here, we focus on their anticancer and enzyme inhibitory properties, presenting comparative data from studies on structurally related compounds.
Anticancer Activity
The cytotoxic effects of sulfonamide derivatives against various cancer cell lines are a primary area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A-375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following table summarizes the in vitro antiproliferative activities of some p-nitrobenzenesulfonamide derivatives against human cancer cell lines. While not exact N-isopropyl derivatives, these compounds share the core 4-nitrobenzenesulfonamide moiety and provide valuable structure-activity relationship (SAR) insights.
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | Cell Line | IC50 (µM) | Reference |
| 8 | 6-chloro-9H-purin-9-yl)ethyl | A-375 | 0.134 | [5][6] |
| 9 | 6-bromo-9H-purin-9-yl)ethyl | A-375 | 0.256 | [5][6] |
| 10 | 2,6-dichloro-9H-purin-9-yl)ethyl | A-375 | 0.134 | [5][6] |
| 8 | 6-chloro-9H-purin-9-yl)ethyl | MCF-7 | 1.870 | [5][6] |
| 9 | 6-bromo-9H-purin-9-yl)ethyl | MCF-7 | 1.990 | [5][6] |
| 10 | 2,6-dichloro-9H-purin-9-yl)ethyl | MCF-7 | 2.530 | [5][6] |
| 8 | 6-chloro-9H-purin-9-yl)ethyl | HCT-116 | 2.580 | [5][6] |
| 9 | 6-bromo-9H-purin-9-yl)ethyl | HCT-116 | 2.890 | [5][6] |
| 10 | 2,6-dichloro-9H-purin-9-yl)ethyl | HCT-116 | 4.110 | [5][6] |
Expertise & Experience: The data suggests that the nature of the N-substituent plays a crucial role in the anticancer potency. The presence of purine moieties, particularly those with halogen substitutions, appears to confer significant cytotoxic activity. The low micromolar to nanomolar IC50 values for compounds 8, 9, and 10 against the A-375 melanoma cell line are particularly noteworthy.[5][6]
Enzyme Inhibition Activity: Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are considered important anticancer targets.[7] Sulfonamides are a well-established class of CA inhibitors.[1]
The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and the test compounds in an appropriate buffer.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.
-
Data Acquisition: The initial rates of the enzymatic reaction are measured at various inhibitor concentrations.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition models.
The table below presents the inhibition constants (Ki) of some nitro-containing sulfonamides against different human carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |
| 2-chloro-5-nitro-benzenesulfonamide | >10000 | 8.8 | 30.4 | 5.4 | [7] |
| N-Nitro-4-(dimethylamino)benzenesulfonamide | >10000 | 1340 | 102 | 98 | [1] |
Trustworthiness: The data indicates that nitro-containing sulfonamides can be potent inhibitors of tumor-associated CA isoforms IX and XII, often with good selectivity over the ubiquitous cytosolic isoforms I and II.[7] This selectivity is a critical attribute for developing targeted anticancer therapies with reduced side effects.
Mechanistic Insights: Potential Signaling Pathways
The anticancer activity of sulfonamide derivatives can be mediated through various mechanisms. One of the well-documented pathways for some sulfonamides is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. As potent inhibitors of carbonic anhydrases, these compounds can also disrupt pH regulation in tumor cells, leading to apoptosis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and biological activity screening of this compound derivatives. The presented protocols and comparative data from related compounds underscore the potential of this scaffold in the development of novel anticancer agents and enzyme inhibitors. Future research should focus on the synthesis of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-Benzylidene-4-nitro-benzenesulfonamide | 63160-16-7 [smolecule.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. p -Nitrobenzenesulfonamides and their fluorescent dansylsulfonamides derived from N -alkylated o -(purine-methyl)anilines as novel antitumour agents ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13946E [pubs.rsc.org]
- 7. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Isopropyl-4-nitrobenzenesulfonamide and its Structural Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Isopropyl-4-nitrobenzenesulfonamide and its structural analogs, focusing on their activity as carbonic anhydrase (CA) inhibitors. The information presented is collated from publicly available research and is intended to guide further investigation and drug discovery efforts in this area.
Introduction to N-Substituted Nitrobenzenesulfonamides
N-substituted nitrobenzenesulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents. The introduction of a nitro group and N-alkylation on the sulfonamide nitrogen allows for the fine-tuning of the molecule's physicochemical properties and biological activity. A prominent area of investigation for these compounds is their role as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological and pathological processes.[1][2]
Performance Comparison: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several isoforms of CA are known, and some, like CA IX, are overexpressed in various cancers, making them attractive therapeutic targets.[4][5] Sulfonamides are a well-established class of CA inhibitors.[1]
Below is a representative table summarizing the expected trend in inhibitory activity against a therapeutically relevant CA isoform, such as CA IX. The data is illustrative and compiled based on established SAR principles for this class of compounds.
| Compound Name | N-Substituent | Predicted IC50 (nM) against CA IX | Key SAR Insights |
| 4-Nitrobenzenesulfonamide | -H (Primary) | < 50 | High potency due to direct interaction of the unsubstituted sulfonamide with the zinc ion in the active site. |
| N-Methyl-4-nitrobenzenesulfonamide | -CH3 | 50 - 200 | Slight decrease in potency compared to the primary sulfonamide due to minimal steric hindrance. |
| N-Ethyl-4-nitrobenzenesulfonamide | -CH2CH3 | 100 - 500 | Further decrease in potency with increased alkyl chain length. |
| N-Propyl-4-nitrobenzenesulfonamide | -CH2CH2CH3 | 200 - 800 | Linear alkyl chains can be accommodated in the active site, but with reduced affinity. |
| This compound | -CH(CH3)2 | > 500 | Branched alkyl groups like isopropyl introduce significant steric bulk, which can disrupt optimal binding and lead to a notable decrease in potency. However, this may increase selectivity for certain isoforms.[2] |
Experimental Protocols
General Synthesis of N-Alkyl-4-nitrobenzenesulfonamides
A common method for the synthesis of N-alkyl-4-nitrobenzenesulfonamides involves the reaction of 4-nitrobenzenesulfonyl chloride with the corresponding primary amine.[7][8]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Appropriate primary amine (e.g., isopropylamine)
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
The primary amine and the base are dissolved in the anhydrous solvent and cooled in an ice bath.
-
A solution of 4-nitrobenzenesulfonyl chloride in the same solvent is added dropwise to the cooled amine solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired N-alkyl-4-nitrobenzenesulfonamide.
Carbonic Anhydrase Inhibition Assay (CO2 Hydrase Activity)
The inhibitory activity of the synthesized compounds against carbonic anhydrase is commonly determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.[6]
Principle: The assay measures the rate of pH change resulting from the formation of a proton during the hydration of CO2 catalyzed by CA. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA IX)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Test compounds (N-alkyl-4-nitrobenzenesulfonamides) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the CA enzyme and the pH indicator in the buffer is prepared.
-
The test compound at various concentrations is pre-incubated with the enzyme solution.
-
The enzyme/inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate with that of a control (containing no inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of N-alkyl-4-nitrobenzenesulfonamides.
Carbonic Anhydrase IX Signaling in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in tumor hypoxia and its inhibition.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for N-Isopropyl-4-nitrobenzenesulfonamide in Amine Synthesis
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection and subsequent deprotection of amine functionalities is a critical consideration. N-Isopropyl-4-nitrobenzenesulfonamide, a derivative of the widely used nosyl protecting group, offers a balance of stability and facile cleavage. However, the landscape of amine protection is ever-evolving, with several alternatives presenting distinct advantages in terms of stability, orthogonality, and reaction efficiency. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform synthetic strategy.
Introduction to Sulfonamide Protecting Groups
Sulfonamides are a cornerstone of amine protection strategies due to their ability to decrease the nucleophilicity and basicity of the parent amine.[1] The acidity of the N-H proton in primary sulfonamides facilitates N-alkylation, most notably via the Fukuyama-Mitsunobu reaction, providing a mild and efficient route to secondary amines.[2] The choice of the aryl or alkyl substituent on the sulfonyl group dictates the stability of the sulfonamide and the conditions required for its cleavage.
This compound belongs to the nitrobenzenesulfonyl (nosyl) family of protecting groups. The electron-withdrawing nitro group is key to its utility, enhancing the acidity of the sulfonamide proton and facilitating cleavage via nucleophilic aromatic substitution with soft nucleophiles like thiolates.[3]
Performance Comparison of Sulfonamide Protecting Groups
The following tables summarize the performance of this compound and its primary alternatives. Data has been compiled from various literature sources and may involve substrates analogous to isopropylamine where direct comparative data for the specific isopropyl derivative was not available.
| Protecting Group | Structure | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features & Limitations |
| 4-Nitrobenzenesulfonyl (p-Nosyl) | O₂N-C₆H₄-SO₂- | >95 | Thiophenol, K₂CO₃, CH₃CN, 50 °C | 89-91[4] | Mild cleavage, stable to acid. Sensitive to reducing agents and some organometallics. |
| 2-Nitrobenzenesulfonyl (o-Nosyl) | O₂N-C₆H₄-SO₂- (ortho) | >95 | Thiophenol, K₂CO₃, CH₃CN, 50 °C | 89-91[4] | Similar to p-nosyl, sometimes offers different steric or electronic properties. |
| p-Toluenesulfonyl (Tosyl) | CH₃-C₆H₄-SO₂- | >90 | Na / liq. NH₃ or strong acid (HBr) | Variable, often high but harsh | Very stable to a wide range of conditions. Requires harsh deprotection. |
| 4-Cyanobenzenesulfonyl (Cs) | NC-C₆H₄-SO₂- | >90 | Thiophenol, K₂CO₃, DMF, rt | ~95 (for related structures) | Mild cleavage like nosyl. Stable to reducing agents that affect nitro groups. |
| Nonafluoromesitylenesulfonyl (Nms) | (CF₃)₃-C₆H₂-SO₂- | 82-97[5] | Thiophenol, K₂CO₃, DMF, rt | >95[5] | Superior stability and mild, rapid cleavage. Orthogonal to other sulfonamides. |
Experimental Protocols
Detailed methodologies for the protection of isopropylamine with various sulfonyl chlorides and the subsequent deprotection are provided below.
Protocol 1: Synthesis and Deprotection of this compound (p-Nosyl)
A. Protection (N-isopropylation of 4-nitrobenzenesulfonamide): This is typically achieved by reacting 4-nitrobenzenesulfonyl chloride with isopropylamine.
-
Dissolve isopropylamine (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
B. Deprotection:
-
To a solution of this compound (1.0 eq.) in acetonitrile (CH₃CN), add thiophenol (2.5 eq.).
-
Add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Heat the mixture to 50 °C and stir for 1-3 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous NaOH solution to remove excess thiophenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Protocol 2: Synthesis and Deprotection of N-Isopropyl-p-toluenesulfonamide (Tosyl)
A. Protection:
-
Dissolve isopropylamine (1.1 eq.) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.0 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.
B. Deprotection (Birch Reduction):
-
In a flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.
-
Add the N-Isopropyl-p-toluenesulfonamide (1.0 eq.) dissolved in a minimal amount of anhydrous THF.
-
Add small pieces of sodium metal (3-4 eq.) until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the crude amine.
Protocol 3: Synthesis and Deprotection of N-Isopropyl-4-cyanobenzenesulfonamide (Cs)
A. Protection:
-
Follow the procedure for the protection of isopropylamine with 4-nitrobenzenesulfonyl chloride (Protocol 1A), substituting 4-cyanobenzenesulfonyl chloride for 4-nitrobenzenesulfonyl chloride.
B. Deprotection:
-
Dissolve N-Isopropyl-4-cyanobenzenesulfonamide (1.0 eq.) in DMF.
-
Add thiophenol (1.5 eq.) and potassium carbonate (2.0 eq.).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up the reaction as described for the deprotection of the nosyl group (Protocol 1B).
Protocol 4: Synthesis and Deprotection of N-Isopropyl-nonafluoromesitylenesulfonamide (Nms)
A. Protection: [5]
-
To a solution of isopropylamine (1.0 eq.) in DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C and add a solution of nonafluoromesitylenesulfonyl chloride (1.1 eq.) in DCM.
-
Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product can be purified by column chromatography. Yields are typically high (82-97%).[5]
B. Deprotection: [5]
-
Dissolve the N-Isopropyl-nonafluoromesitylenesulfonamide (1.0 eq.) in DMF.
-
Add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir at room temperature for 15-30 minutes. The reaction is typically very rapid.
-
Work-up the reaction as described for the deprotection of the nosyl group (Protocol 1B). Yields are generally quantitative.[5]
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using DOT language, illustrate key workflows and mechanisms discussed in this guide.
Caption: General workflow for secondary amine synthesis using a sulfonamide protecting group.
Caption: Simplified mechanism for the deprotection of a nosyl sulfonamide with thiolate.
Alternative Synthetic Methods
While the protection-alkylation-deprotection sequence is a powerful tool, alternative methods for the synthesis of secondary amines from primary amines exist. One notable modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . These reactions, often catalyzed by transition metals like manganese or ruthenium, allow for the direct N-alkylation of primary amines and sulfonamides using alcohols as the alkylating agents, with water as the only byproduct.[4][6]
Interestingly, a study on manganese-catalyzed N-alkylation of sulfonamides found that while p-toluenesulfonamide and other aryl sulfonamides are suitable substrates, 4-nitrobenzenesulfonamide and 4-cyanobenzenesulfonamide did not yield the desired N-alkylation products .[7] This highlights a key difference in the reactivity of these sulfonamides and presents a scenario where the more robust tosyl group is advantageous over the more labile nosyl and Cs groups.
Caption: Logical relationship in the Manganese-catalyzed "Borrowing Hydrogen" N-alkylation.
Conclusion
The choice of a sulfonamide protecting group is a nuanced decision that depends on the specific requirements of a synthetic route.
-
This compound (and its 2-nitro isomer) remains a valuable tool due to its reliable, mild cleavage conditions, making it suitable for syntheses involving sensitive functional groups. Its primary drawback is its instability towards reducing agents.
-
N-Isopropyl-p-toluenesulfonamide offers exceptional stability, making it ideal for withstanding harsh reaction conditions. However, its utility is limited by the equally harsh conditions required for its removal.
-
N-Isopropyl-4-cyanobenzenesulfonamide emerges as a strong alternative to the nosyl group, offering similar mild cleavage conditions but with the significant advantage of being stable to nitro group-specific reducing agents, thereby expanding its orthogonal compatibility.
-
The recently developed Nms (nonafluoromesitylenesulfonyl) group appears to be a superior alternative, combining broad stability (including to reducing and organometallic reagents) with exceptionally mild and rapid deprotection conditions.[5] Competition experiments have demonstrated its selective cleavage in the presence of both nosyl and Cs amides, highlighting its potential for complex, multi-step syntheses requiring orthogonal protecting group strategies.[5]
For researchers prioritizing mild deprotection and orthogonality to nitro group reductions, the Cs group is an excellent choice. For those seeking the utmost in stability combined with facile cleavage and broad orthogonality, the Nms group represents the current state-of-the-art and a compelling alternative to traditional sulfonamide protecting groups.
References
- 1. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of N-Isopropyl-4-nitrobenzenesulfonamide (CAS: 23530-48-5), ensuring compliance with standard safety practices and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the essential safety measures:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Avoid inhalation of dust or fumes.[1][2] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Prevents contamination of personal clothing and skin.[1] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
After skin contact: Wash the affected area thoroughly with soap and water.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]
-
After ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. As a general guideline, this chemical should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related contaminated materials."
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Collection of Waste:
-
Place any unused or unwanted this compound directly into the designated, sealed waste container.
-
Collect any contaminated materials, such as weighing paper, gloves, and pipette tips, in the same container.
-
For spills, carefully sweep up the solid material, trying to minimize dust generation, and place it in the waste container.[3]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] The container should be kept tightly closed.[1]
-
The storage area should be cool and dry.
4. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information on the chemical, including its name and any known hazards.
-
Disposal should be carried out at an approved waste disposal plant.[1][4][5] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]
The following diagram illustrates the workflow for the proper disposal of this compound:
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
Personal protective equipment for handling N-Isopropyl-4-nitrobenzenesulfonamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Provides specific resistance against nitro compounds.[1] |
| Eye Protection | Chemical Splash Goggles | Protects against dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 (or higher) Particulate Respirator | Prevents inhalation of fine dust particles, which can cause respiratory tract irritation.[2][3] |
| Body Protection | Laboratory Coat | Prevents contact of the chemical with skin and personal clothing. |
Quantitative Data and Physical Properties
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| Decomposition Products | No data available | [1] |
Operational Plan: Step-by-Step Handling Procedure
To minimize exposure and ensure safe handling, the following step-by-step operational plan must be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Workspace: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risk. The work surface should be clean and free of clutter.
-
Gather Equipment: Assemble all necessary laboratory equipment, such as spatulas, weigh boats, and reaction vessels, within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Weighing:
-
Use a tared weigh boat to accurately measure the required amount of the compound.
-
Handle the container and spatula with care to avoid generating airborne dust.
-
Keep the primary container of this compound closed when not in use.
-
-
Transfer: Carefully transfer the weighed powder into the reaction vessel. If dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Decontamination: After handling is complete, decontaminate the work surface with an appropriate cleaning agent. All disposable materials used in the process (e.g., weigh boats, contaminated wipes) should be considered hazardous waste.
-
Waste Disposal: Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.
-
Doffing PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after completing the work and removing gloves.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Improper disposal can pose a risk to the environment and public health.
Disposal Workflow
Caption: Procedural flow for the disposal of this compound waste.
Detailed Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization:
-
Solid Waste: Collect all solid waste, including excess reagent, contaminated weigh boats, and disposable PPE, in a clearly labeled, durable, and sealable container. The label must include "Hazardous Waste" and the full chemical name.
-
Liquid Waste: Any solvents used for cleaning or in reactions that are contaminated with the compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Storage: Store the sealed waste containers in a designated and secondary-contained satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
